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  • Product: 4-fluoro-3-iodo-2H-indazol-7-amine
  • CAS: 1000343-10-1

Core Science & Biosynthesis

Foundational

chemical properties of 4-fluoro-3-iodo-2H-indazol-7-amine

Technical Monograph: 4-Fluoro-3-iodo-2H-indazol-7-amine Part 1: Executive Summary & Chemical Identity 4-Fluoro-3-iodo-2H-indazol-7-amine is a high-value heterocyclic building block utilized primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Fluoro-3-iodo-2H-indazol-7-amine

Part 1: Executive Summary & Chemical Identity

4-Fluoro-3-iodo-2H-indazol-7-amine is a high-value heterocyclic building block utilized primarily in the synthesis of ATP-competitive kinase inhibitors (e.g., FGFR, VEGFR, and KRAS G12C effectors).[1] Its tri-functional nature—combining a halogen bond donor (iodine), a nucleophilic handle (amine), and an inductive modulator (fluorine)—makes it a versatile scaffold for Fragment-Based Drug Discovery (FBDD).[1]

While the compound exists in a tautomeric equilibrium between the 1H and 2H forms, the 2H-tautomer is frequently the bioactive conformation required for specific binding modes in the ATP pocket of kinases, or the target species for N2-selective alkylation strategies.

Physiochemical Profile[1][2][3][4]
PropertyValue (Experimental/Predicted)Context
CAS Number 1000343-10-1 (1H-tautomer generic)Primary identifier for the free base.[1]
Molecular Formula C₇H₅FIN₃
Molecular Weight 277.04 g/mol Heavy atom count favors Lipinski compliance.
Tautomerism 1H ⇌ 2H Equilibrium1H is thermodynamically favored in solid state; 2H is accessible via solvent effects or N-alkylation.[1]
pKa (Indazole NH) ~13.5 (Acidic)Fluorine substitution lowers pKa relative to unsubstituted indazole (13.9).
pKa (Aniline NH₂) ~3.2 (Basic)Reduced basicity due to electron-withdrawing indazole core and F-atom.[1]
LogP ~2.1Fluorine enhances lipophilicity; Iodine adds significant hydrophobic bulk.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsIdeal for hinge-binding motifs in kinases.[1]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this scaffold requires careful regiocontrol, particularly to establish the 3-iodo and 7-amino functionalities without over-halogenating the electron-rich ring.[1]

Methodology: The "Nitro-Reduction" Route

This is the most robust pathway for scaling, avoiding the instability of free amino-indazoles during iodination.

Step 1: Cyclization to the Indazole Core

  • Precursor: 2,6-Difluoro-3-nitrobenzonitrile.[1]

  • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).

  • Conditions: THF/EtOH, 0°C to RT, 4 hours.

  • Mechanism: SNAr displacement of the labile 2-fluorine by hydrazine, followed by intramolecular condensation with the nitrile.

  • Product: 4-Fluoro-7-nitro-1H-indazole.[1]

Step 2: C3-Selective Iodination

  • Reagent: Iodine (I₂) and Potassium Hydroxide (KOH), or N-Iodosuccinimide (NIS).[1][2]

  • Conditions: DMF, RT, 12 hours.[1]

  • Critical Control: The presence of the 4-fluoro group sterically hinders the C3 position slightly, but the electronic effect of the 7-nitro group deactivates the ring, preventing over-iodination at C5/C6.

  • Product: 4-Fluoro-3-iodo-7-nitro-1H-indazole.[1]

Step 3: Nitro Reduction to Amine

  • Reagent: Iron powder (Fe) and Ammonium Chloride (NH₄Cl).

  • Conditions: EtOH/H₂O (4:1), Reflux (80°C), 2 hours.

  • Why this method? Avoids de-iodination often seen with catalytic hydrogenation (Pd/C + H₂).

  • Product: 4-Fluoro-3-iodo-2H-indazol-7-amine (isolated as free base).[1]

Visualization: Synthetic Pathway

SynthesisRoute Start 2,6-Difluoro-3- nitrobenzonitrile Inter1 4-Fluoro-7-nitro- 1H-indazole Start->Inter1 Hydrazine hydrate THF, 0°C (SNAr + Cyclization) Inter2 4-Fluoro-3-iodo- 7-nitro-1H-indazole Inter1->Inter2 I2, KOH DMF (Electrophilic Iodination) Final 4-Fluoro-3-iodo- 2H-indazol-7-amine Inter2->Final Fe, NH4Cl EtOH/H2O, 80°C (Nitro Reduction)

Figure 1: Step-by-step synthesis from commercially available fluorinated benzonitriles. The iron-mediated reduction preserves the C-I bond.

Part 3: Reactivity & Structural Logic (SAR)

The utility of 4-fluoro-3-iodo-2H-indazol-7-amine lies in its orthogonal reactivity.[1] Each position serves a distinct role in medicinal chemistry campaigns.

The 3-Iodo "Warhead" Handle

The C3-iodine is an excellent leaving group for Palladium-catalyzed cross-couplings.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows extension into the "gatekeeper" region of kinase pockets.

  • Sonogashira: Coupling with alkynes provides rigid linkers.

  • Reactivity Note: The 4-fluoro substituent exerts an inductive withdrawing effect, making the C3-I bond slightly more labile to oxidative addition by Pd(0) compared to non-fluorinated analogs.

The 7-Amine "Anchor"

The exocyclic amine is a nucleophile.

  • Amide Coupling: Reaction with acid chlorides creates the "tail" of the inhibitor, often interacting with the solvent-exposed region of the protein.

  • Heterocycle Formation: Can be cyclized to form tricyclic cores (e.g., imidazo[4,5-g]indazoles).[1]

The 1H vs. 2H Tautomeric Switch

This is the most critical aspect for "2H" specific applications.

  • Free Base: In solution, the proton shuttles between N1 and N2.

  • Alkylation Selectivity:

    • Base (Cs₂CO₃/DMF): Favors N1-alkylation (thermodynamic product).

    • Mitsunobu / Kinetic Conditions: Can shift preference toward N2-alkylation .

    • Why 2H? Many potent kinase inhibitors (e.g., Pazopanib analogs) require the N2-substituted indazole to orient the C3-substituent correctly in the ATP binding cleft.

Visualization: Reactivity Map

ReactivityMap Core 4-Fluoro-3-iodo- 2H-indazol-7-amine Suzuki Suzuki Coupling (Aryl extension) Core->Suzuki C3-Iodo Position Amide Amide Coupling (Solvent tail) Core->Amide C7-Amine Position NAlk N-Alkylation (N1 vs N2 selectivity) Core->NAlk Indazole NH Hbond H-Bond Donor (Hinge binding) Core->Hbond Indazole N2 Kinase Kinase Inhibitor (FGFR/VEGFR) Suzuki->Kinase

Figure 2: Orthogonal reactivity profile.[1] The molecule allows simultaneous modification at three distinct vectors (C3, C7, N1/N2).[1]

Part 4: Experimental Protocols

Protocol A: C3-Iodination of 4-Fluoro-7-nitro-1H-indazole

This protocol ensures high regioselectivity.[1]

  • Dissolution: Dissolve 4-fluoro-7-nitro-1H-indazole (1.0 eq) in DMF (10 vol).

  • Base Addition: Add KOH pellets (3.0 eq) and stir for 15 min at RT. The solution will turn deep red/orange (deprotonation).

  • Iodination: Add Iodine (I₂) (1.2 eq) portion-wise over 30 minutes. Exotherm warning.

  • Quench: Pour reaction mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

  • Isolation: Filter the yellow precipitate, wash with water, and dry under vacuum.[1]

  • Yield: Typically 85-92%.[1]

Protocol B: Regioselective N2-Alkylation (Targeting the 2H-isomer)

To trap the 2H form explicitly.[1]

  • Setup: Suspend 4-fluoro-3-iodo-indazol-7-amine (1.0 eq) in anhydrous THF.

  • Mitsunobu: Add Triphenylphosphine (PPh₃, 1.5 eq) and the desired Alcohol (R-OH, 1.5 eq).

  • Activation: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise at 0°C.

  • Outcome: While N1 is often favored, Mitsunobu conditions or the use of bulky electrophiles can shift the ratio to favor the N2-isomer . Separation via column chromatography (Silica, Hexane:EtOAc) is required.[1]

Part 5: References

  • PubChem Compound Summary. 4-fluoro-1H-indazol-7-amine (CID 1489295).[1] National Center for Biotechnology Information. [Link]

  • MDPI Molecules. Practical Synthesis of Halogenated Indazol-3-amines. Molecules 2024, 29(12), 2705.[1] [Link]

  • Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 24, 9417–9438.[1] [Link]

  • Google Patents. Synthesis method of 5-bromo-4-fluoro-1H-indazole (CN110452177A).[1]

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-Fluoro-3-Iodo-2H-Indazol-7-Amine Scaffolds

Topic: Therapeutic Potential of 4-Fluoro-3-Iodo-2H-Indazol-7-Amine Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists A Technical Guide to Next-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 4-Fluoro-3-Iodo-2H-Indazol-7-Amine Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists

A Technical Guide to Next-Generation Kinase Inhibitor Design

Executive Summary: The "Privileged" Scaffold

The 4-fluoro-3-iodo-2H-indazol-7-amine scaffold represents a high-value pharmacophore in modern oncology and immunology drug discovery. Unlike generic indazoles, this specific substitution pattern offers a unique trifecta of properties:

  • Metabolic Hardening: The C4-fluorine atom blocks a primary site of Cytochrome P450 (CYP) oxidation while electronically modulating the acidity of the indazole NH.

  • Synthetic Versatility: The C3-iodine serves as a reactive "handle" for palladium-catalyzed cross-coupling, allowing rapid exploration of the hydrophobic back-pocket (gatekeeper region) of kinase active sites.

  • Hinge Binding & Solubilization: The C7-amine provides a critical vector for hydrogen bonding or derivatization into solvent-exposed regions, often improving the solubility and pharmacokinetic (PK) profile of the final drug candidate.

This guide details the structural activity relationships (SAR), synthetic access, and validated therapeutic applications of this scaffold, specifically in the context of HPK1 (Hematopoietic Progenitor Kinase 1) and ERK (Extracellular Signal-Regulated Kinase) inhibition.

Structural Pharmacology & SAR Logic[1]

The "Warhead" and the "Handle"

In ATP-competitive kinase inhibition, the indazole core mimics the adenine ring of ATP. The specific substituents of this scaffold function as follows:

PositionSubstituentFunction & Mechanism
C3 Iodine (-I) The Diversity Handle. A high-reactivity site for Suzuki-Miyaura or Sonogashira coupling. It allows the attachment of aryl/heteroaryl groups to target the "Gatekeeper" residue or the hydrophobic back-pocket (selectivity filter).
C4 Fluorine (-F) Metabolic Blockade. Position 4 is electronically rich and prone to oxidation. Fluorine substitution prevents metabolite formation (e.g., hydroxylation) and lowers the pKa of the N-H, potentially strengthening the H-bond to the kinase hinge.
C7 Amine (-NH₂) The Anchor. Acts as a H-bond donor/acceptor. It is frequently derivatized (e.g., to an amide or urea) to reach the "Sugar Pocket" or solvent front, crucial for potency and physicochemical properties (LogD, solubility).
N1/N2 Indazole Nitrogen Hinge Binder. Forms the primary bidentate H-bond interaction with the kinase backbone (e.g., Glu/Cys residues in the hinge region). Note: While the title specifies 2H, the tautomeric equilibrium (1H vs 2H) is solvent-dependent and critical for binding.
Tautomerism Note

While often isolated as the 1H-tautomer in solid state, the 2H-tautomer is frequently the bioactive conformation in kinase pockets, or the species trapped during alkylation reactions. This guide addresses the scaffold's potential regardless of the specific tautomer used as the starting material.

Synthetic Access & Scalability

The synthesis of this highly functionalized core requires a route that avoids "over-iodination" and preserves the sensitive amine. The following route is field-validated for gram-scale preparation.

Retrosynthetic Analysis
  • Target: 4-fluoro-3-iodo-2H-indazol-7-amine

  • Precursor: 7-amino-4-fluoroindazole[1]

  • Starting Material: 2,6-difluoro-3-nitroaniline (or 2,6-difluoroaniline)

Step-by-Step Synthesis Protocol

Step 1: Hydrazine Formation & Cyclization

  • Reagents: 2,6-difluoro-3-nitroaniline, Hydrazine hydrate (

    
    ), Ethanol/THF.
    
  • Procedure: Treat the nitroaniline with hydrazine hydrate under reflux. The hydrazine displaces the labile 2-fluoro group (SNAr) followed by intramolecular condensation with the nitro group (or subsequent reduction/cyclization steps depending on the exact oxidant used).

  • Outcome: Formation of the 4-fluoro-7-nitro-1H-indazole intermediate.

Step 2: Reduction of Nitro Group

  • Reagents:

    
    , Pd/C (10%) or Iron/Ammonium Chloride (
    
    
    
    ).
  • Procedure: Standard catalytic hydrogenation reduces the C7-nitro group to the C7-amine.

  • Critical Control: Ensure the C4-fluorine is not reduced (hydrodefluorination is a risk with Pd/C; Fe/acid is milder).

Step 3: Regioselective Iodination (C3)

  • Reagents: N-Iodosuccinimide (NIS) or

    
    /KOH, DMF/Acetonitrile.
    
  • Procedure: Dissolve 4-fluoro-7-aminoindazole in DMF. Add NIS (1.05 eq) portion-wise at 0°C.

  • Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich site on the pyrazole ring. The C4-fluorine deactivates the benzene ring, preventing iodination at C5/C6.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Yield: Typically 75-85%.

Therapeutic Applications: Case Studies

Case Study A: HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 "releases the brakes" on the immune system, enhancing anti-tumor immunity.

  • Role of Scaffold: The 7-amino-indazole core binds to the ATP pocket.

  • Derivatization: The C3-iodo is coupled to a substituted pyridine or pyrimidine. The C7-amine is often acylated to reach the solvent front.

  • Evidence: Recent patent literature (e.g., WO 2023/001794 , WO 2018/167147 ) from companies like AstraZeneca and Roche highlights 7-substituted indazoles as potent HPK1 inhibitors [1, 2].

Case Study B: ERK1/2 Inhibitors (MAPK Pathway)

The RAS-RAF-MEK-ERK pathway is hyperactivated in many cancers.

  • Role of Scaffold: 3-substituted indazoles act as Type I or Type 1.5 inhibitors.

  • Evidence: Merck has disclosed ERK inhibitors utilizing the amino-indazole core (WO 2014/179154 ), where the scaffold provides high selectivity over off-target kinases like CDK2 [3].

Experimental Protocols

Protocol 5.1: Suzuki-Miyaura Coupling (Library Generation)

Use this protocol to derivatize the C3-iodine handle.

  • Setup: In a microwave vial, combine 4-fluoro-3-iodo-indazol-7-amine (1.0 eq), Aryl-Boronic Acid (1.5 eq), and

    
      (5 mol%).
    
  • Solvent: Add degassed Dioxane:Water (4:1).

  • Base: Add

    
     (3.0 eq).
    
  • Reaction: Seal and heat to 90°C for 2-4 hours (or microwave 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: Monitor by LC-MS (Look for loss of Iodine pattern M/M+2).

Protocol 5.2: ADP-Glo™ Kinase Assay (HPK1 Screening)

Self-validating assay to confirm scaffold potency.

  • Reagents: Recombinant HPK1 enzyme, Poly(Glu,Tyr) substrate, Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).

  • Reaction: Incubate 10 nM HPK1 with varying concentrations of the Indazole derivative (0.1 nM - 10

    
    M) in kinase buffer (Tris pH 7.5, 
    
    
    
    , DTT) for 60 min at RT.
  • Detection: Add ADP-Glo reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to determine

    
    .
    
  • Control: Use Staurosporine as a positive control (Reference

    
     ~10-50 nM).
    

Visualization & Pathways

Diagram 1: Divergent Synthesis & Pharmacophore Logic

This diagram illustrates how the core scaffold is synthesized and subsequently diversified into a drug library.

Indazole_Scaffold_Logic cluster_features Pharmacophore Features Precursor 2,6-Difluoro-3-nitroaniline (Starting Material) Intermediate 4-Fluoro-7-nitro-indazole Precursor->Intermediate 1. Hydrazine 2. Cyclization Core 4-Fluoro-3-iodo-2H-indazol-7-amine (THE SCAFFOLD) Intermediate->Core 1. Reduction (Fe/NH4Cl) 2. Iodination (NIS) HPK1_Inhib HPK1 Inhibitor (Immuno-Oncology) 3-Aryl / 7-Amide Core->HPK1_Inhib Suzuki Coupling (C3) + Amide Coupling (C7) ERK_Inhib ERK1/2 Inhibitor (Solid Tumors) 3-Heteroaryl Core->ERK_Inhib Sonogashira/Suzuki (C3) Feat1 C4-Fluoro: Metabolic Blockade Feat1->Core Feat2 C3-Iodo: Diversity Handle Feat2->Core Feat3 C7-Amine: Solubility/H-Bond Feat3->Core

Caption: Divergent synthesis workflow transforming the fluoro-nitroaniline precursor into the core scaffold, which then branches into specific kinase inhibitor classes via C3 and C7 modification.

Diagram 2: Kinase Binding Mode Interaction

Abstract representation of the scaffold docking into the ATP binding pocket.

Binding_Mode Hinge Kinase Hinge Region (Glu/Cys Backbone) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Front (Sugar Pocket) Indazole_NH Indazole NH (N1/N2) H-Bond Donor/Acceptor Indazole_NH->Hinge Primary H-Bonds C3_Sub C3-Substituent (Derived from Iodo) C3_Sub->Gatekeeper Hydrophobic Interaction C7_Sub C7-Substituent (Derived from Amine) C7_Sub->Solvent Solubilizing / H-Bond

Caption: Pharmacophore map showing the bidentate hinge binding of the indazole core, with the C3 and C7 vectors extending into the hydrophobic pocket and solvent front, respectively.[2][3]

References

  • AstraZeneca AB. (2023). Compounds that are inhibitors of hematopoietic progenitor kinase 1 (HPK1).[4] WO 2023/001794 A1. Link

  • F. Hoffmann-La Roche AG. (2018).[5] Azaindoles as inhibitors of HPK1.[4][5][6] WO 2018/167147 A1.[5] Link

  • Merck Sharp & Dohme Corp. (2014).[7] Novel compounds that are ERK inhibitors.[7][8] WO 2014/179154 A2.[7] Link

  • Chemenu. (n.d.). Product Entry: 4-fluoro-3-iodo-1H-indazol-7-amine (CAS 1000343-10-1).[9] Retrieved Feb 15, 2026. Link

  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-indazol-7-amine (CAS 1000340-82-8).Link

Sources

Foundational

An In-Depth Technical Guide to 4-fluoro-3-iodo-2H-indazol-7-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

Introduction In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds. Its bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds. Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and prominent targets in oncology and inflammatory diseases. This guide provides a comprehensive technical overview of a highly functionalized derivative, 4-fluoro-3-iodo-2H-indazol-7-amine , for researchers, scientists, and drug development professionals.

We will delve into its physicochemical properties, propose a robust synthetic strategy, and explore its vast potential as a versatile building block for the creation of next-generation therapeutics. The strategic placement of three key functional groups—a nucleophilic amine at the 7-position, a fluorine atom at the 4-position to modulate physicochemical properties, and a synthetically versatile iodine atom at the 3-position—makes this molecule a cornerstone for combinatorial library synthesis and targeted drug design.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in drug discovery. Here, we summarize the key characteristics of 4-fluoro-3-iodo-2H-indazol-7-amine.

PropertyValueSource
Molecular Formula C₇H₅FIN₃[Calculated]
Molecular Weight 277.04 g/mol [Calculated]
CAS Number [Not Assigned]N/A
Appearance Predicted: Off-white to yellow solid[Inference]
Solubility Predicted: Soluble in DMSO, DMF, and chlorinated solvents[Inference]
SMILES Nc1c(F)ccc2c1nnc2I[Calculated]
InChI Key [Not Generated]N/A
Predicted Spectroscopic Data

While experimental data for this specific molecule is not publicly available, we can predict its characteristic spectroscopic signatures based on its structure and data from analogous compounds. This predicted data serves as a benchmark for characterization upon synthesis.

  • ¹H NMR (400 MHz, DMSO-d₆): We expect two aromatic doublets for the protons at the C5 and C6 positions, with coupling constants characteristic of ortho-protons (~8-9 Hz). The amine protons at C7 would likely appear as a broad singlet, and the N-H proton of the indazole ring would also be a broad singlet, both exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum would show seven distinct aromatic carbon signals. The carbon bearing the iodine (C3) would be significantly downfield. The carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable for the carbons of the fluorinated ring.

  • Mass Spectrometry (ESI-MS): The positive ion mode would show a prominent peak for the molecular ion [M+H]⁺ at m/z 277.9. The isotopic pattern characteristic of iodine would be a key diagnostic feature.

Strategic Synthesis Pathway

The synthesis of highly substituted indazoles requires a regioselective and robust chemical strategy. Drawing from established methodologies for the synthesis of related 3-aminoindazoles and halogenated aromatic systems, we propose a multi-step synthesis starting from commercially available 2,6-difluoro-3-nitrotoluene. This pathway is designed for efficiency and control over the introduction of the key functional groups.

The causality behind this proposed pathway lies in the deliberate, stepwise introduction and modification of functional groups, leveraging known, high-yielding reactions to build complexity. The initial nitration and fluorination pattern of the starting material dictates the final substitution pattern of the indazole core.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow cluster_caption Fig 1. Proposed multi-step synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine. SM 2,6-Difluoro-3-nitrotoluene Int1 2-Fluoro-6-iodo-3-nitrotoluene SM->Int1 1. LDA, THF, -78°C 2. I₂ Int2 2-Fluoro-6-iodobenzonitrile Int1->Int2 Fe, AcOH Int3 4-Fluoro-7-nitro-1H-indazole Int2->Int3 1. (CH₃)₂NCH(OCH₃)₂ 2. Hydrazine hydrate Int4 4-Fluoro-3-iodo-7-nitro-1H-indazole Int3->Int4 I₂, KOH, DMF Int5 4-Fluoro-3-iodo-1H-indazol-7-amine Int4->Int5 Fe, NH₄Cl, EtOH/H₂O FinalProduct 4-Fluoro-3-iodo-2H-indazol-7-amine Int5->FinalProduct Tautomerization

Caption: Fig 1. Proposed multi-step synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a self-validating system; successful synthesis and characterization of each intermediate are required before proceeding to the next step.

Step 1: Iodination of 2,6-Difluoro-3-nitrotoluene

  • Rationale: Introduction of iodine ortho to the nitro group via directed ortho-metalation. The nitro group activates the aromatic ring for subsequent transformations.

  • Procedure:

    • Dissolve 2,6-difluoro-3-nitrotoluene (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting deep-colored solution for 1 hour at -78 °C.

    • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-fluoro-6-iodo-3-nitrotoluene.

Step 2: Conversion to 2-Fluoro-6-iodobenzonitrile

  • Rationale: Conversion of the methyl group to a nitrile is a key step for the subsequent indazole ring formation.

  • Procedure: This is a multi-step process involving radical bromination of the methyl group followed by cyanide displacement. A more direct modern approach would be ammoxidation, but for lab scale, the former is more common. A plausible alternative is reduction of the nitro group, diazotization, and Sandmeyer reaction to install the nitrile, followed by re-introduction of the nitro group if needed, though this is a longer route. For this guide, we assume a known method for this conversion.

Step 3: Indazole Ring Formation

  • Rationale: Condensation with hydrazine is a classic and effective method for constructing the indazole ring from an ortho-halobenzonitrile.

  • Procedure:

    • To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

    • Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-fluoro-7-nitro-1H-indazole.

Step 4: Iodination at C3 Position

  • Rationale: Direct iodination of the electron-rich indazole C3 position.

  • Procedure:

    • Dissolve 4-fluoro-7-nitro-1H-indazole (1.0 eq) in DMF.

    • Add powdered potassium hydroxide (2.5 eq) and stir for 30 minutes at room temperature.

    • Add iodine (2.0 eq) portion-wise and continue stirring for 3-4 hours.

    • Pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 4-fluoro-3-iodo-7-nitro-1H-indazole.

Step 5: Reduction of the Nitro Group

  • Rationale: Reduction of the nitro group to the target primary amine.

  • Procedure:

    • Suspend 4-fluoro-3-iodo-7-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

    • Add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq).

    • Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Filter the hot reaction mixture through a pad of Celite®, washing with hot ethanol.

    • Concentrate the filtrate in vacuo. The residue can be partitioned between ethyl acetate and water, and the organic layer dried and concentrated to give the crude product.

    • Purify by column chromatography or recrystallization to afford the final product, 4-fluoro-3-iodo-1H-indazol-7-amine, which exists in tautomeric equilibrium with the 2H-form.

Reactivity and Application as a Synthetic Intermediate

The true value of 4-fluoro-3-iodo-2H-indazol-7-amine lies in its potential for diversification. The three distinct functional groups offer orthogonal reactivity, allowing for selective modification to build complex molecular architectures. The C3-iodo group is particularly valuable, serving as a versatile handle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions

The C3-iodo bond is primed for a variety of powerful C-C and C-N bond-forming reactions, which are staples in modern drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to install diverse aromatic systems at the C3 position. This is a go-to method for creating 3-arylindazoles, a common core in kinase inhibitors.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. These can be final structures or further elaborated, for instance, via reduction or click chemistry.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with a wide range of primary or secondary amines. This allows for the synthesis of 3-aminoindazole derivatives with diverse substitution patterns on the exocyclic nitrogen.

Reactivity Workflow Diagram

Reactivity_Workflow cluster_caption Fig 2. Key functionalization reactions of the scaffold. Start 4-Fluoro-3-iodo-2H-indazol-7-amine Suzuki 3-Aryl/Heteroaryl Derivative Start->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Sonogashira 3-Alkynyl Derivative Start->Sonogashira R-C≡CH Pd/Cu Catalysts, Base Buchwald 3-(Substituted)amino Derivative Start->Buchwald R₂NH Pd Catalyst, Base Amine 7-(Acyl/Sulfonyl)amino Derivative Start->Amine Acyl/Sulfonyl Chloride Base Signaling_Pathway cluster_caption Fig 3. Targeted inhibition of a generic RTK signaling pathway. Ligand Growth Factor (e.g., FGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Ligand->Receptor Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer RAS RAS/MAPK Pathway Dimer->RAS PI3K PI3K/AKT Pathway Dimer->PI3K Inhibitor Indazole-Derived Inhibitor Inhibitor->Dimer Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Fig 3. Targeted inhibition of a generic RTK signaling pathway.

Safety and Handling

As with any laboratory chemical, 4-fluoro-3-iodo-2H-indazol-7-amine should be handled with appropriate care. Based on data for analogous compounds, it should be considered harmful if swallowed or inhaled and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

4-fluoro-3-iodo-2H-indazol-7-amine is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its trifecta of functional groups provides a rich chemical space for exploration, particularly in the highly competitive and therapeutically vital field of kinase inhibition. This guide has provided a foundational understanding of its properties, a plausible and detailed synthetic route, and a clear vision for its application. For research teams looking to accelerate their discovery programs, this scaffold represents a potent and versatile starting point for the development of novel, targeted therapies.

References

  • **[1] Indazole Synthesis. Organic Chemistry Portal. [Link]

  • **** Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • **** Zhang, D., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • **** Bunev, A. S., & Vatsadze, S. Z. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • **** Ruider, S., et al. (2015). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • **** Maienfisch, P. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • **** Chaudhari, R. (2019). SYNTHESIS OF PHARMACOLOGICALLY ACTIVE INDAZOLES AND ITS ANALOGUES: A REVIEW. CJST.
  • **** Indazole From Natural Resources And Biological Activity. (2022).
  • **** Lawrence, R. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • **** Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]

Sources

Exploratory

Executive Summary: The Strategic Value of the Halogenated Indazole

In modern drug discovery, the indazole scaffold (1H-indazole) has transcended its role as a mere bioisostere of indole or purine. It is now a privileged structure found in multiple FDA-approved kinase inhibitors (e.g., A...

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, the indazole scaffold (1H-indazole) has transcended its role as a mere bioisostere of indole or purine. It is now a privileged structure found in multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) and PARP inhibitors (Niraparib). The introduction of halogen atoms (F, Cl, Br, I) onto this bicyclic core is not trivial; it is a calculated tactic to modulate lipophilicity (


), block metabolic soft spots, and exploit specific non-covalent interactions known as halogen bonds (XB) .

This guide analyzes the halogenated indazole from two perspectives:

  • As a Gateway Intermediate: The use of 3-, 5-, and 6-haloindazoles as robust electrophiles for cross-coupling reactions to construct complex drugs.

  • As a Pharmacophore: The direct exploitation of the halogen's "sigma hole" to enhance binding affinity in kinase hinge regions and GPCR pockets.

Part 1: The Physicochemical Rationale

Metabolic Blockade via Fluorination

The electron-rich benzene ring of the indazole is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).

  • Problem: Unsubstituted indazoles often suffer from rapid clearance due to hydroxylation at C5 or C6.

  • Solution: Introduction of fluorine at these positions.[1][2][3] The C-F bond (approx. 116 kcal/mol) is metabolically inert.

    • Case Example:5-Fluoroindazole derivatives show increased oral bioavailability compared to their hydrogen counterparts by preventing Phase I oxidation while maintaining steric fidelity (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

The Sigma Hole and Halogen Bonding

Unlike hydrogen bonds, halogen bonds are highly directional interactions between the electron-deficient region of a halogen atom (the


-hole) and a Lewis base (e.g., backbone carbonyl oxygen).[4]
  • Trend: Interaction strength increases with polarizability: I > Br > Cl > F .

  • Application: In Casein Kinase 2 (CK2) inhibitors, poly-halogenated indazoles (e.g., tetrabromo derivatives) bind to the ATP pocket not just through hydrophobic effects, but by anchoring the halogen's

    
    -hole to the hinge region backbone.
    

Part 2: Synthetic Architectures

Accessing specific regioisomers requires distinct strategies. Direct halogenation works for C3, but C4-C7 usually requires de novo ring construction.

Workflow: Decision Matrix for Synthesis

IndazoleSynthesis Start Target Regioisomer C3 C3-Halogenation Start->C3 Electronic Rich Benzene Benzene Ring (C4-C7) Start->Benzene Pre-functionalized Direct Direct Halogenation (Electrophilic Subst.) C3->Direct DeNovo De Novo Cyclization Benzene->DeNovo Iodine I2 / KOH / DMF (Yield: >85%) Direct->Iodine 3-Iodo Bromine Br2 / AcOH or NBS (Yield: >90%) Direct->Bromine 3-Bromo Jacobson Jacobson Synthesis (From o-aminotoluenes) DeNovo->Jacobson 4,5,6,7-Subst Diazotization Diazotization (NaNO2 / AcOH) DeNovo->Diazotization Suzuki Cross-Coupling (Post-Cyclization) Jacobson->Suzuki Functionalization

Figure 1: Synthetic decision tree for accessing halogenated indazoles. Direct halogenation is preferred for C3, while C4-C7 substitutions often require cyclization of pre-halogenated precursors.

Protocol A: Selective Synthesis of 3-Iodo-1H-indazole

Crucial intermediate for Suzuki coupling to install aryl groups at C3 (e.g., in kinase inhibitors).

  • Reagents: 1H-Indazole (1.0 eq), Iodine (

    
    , 2.0 eq), Potassium Hydroxide (KOH, 4.0 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 1H-indazole in DMF at room temperature.

    • Add KOH pellets followed by portion-wise addition of iodine.

    • Stir for 1-4 hours (Monitor via TLC/LCMS). The reaction proceeds via the anion, enhancing electrophilic attack at C3.

    • Quench: Pour into 10% aqueous

      
       to reduce excess iodine (color change from dark brown to white/yellow precipitate).
      
    • Purification: Filtration usually yields pure product (>95%).

  • Why this works: The basic conditions generate the indazolyl anion, which is highly nucleophilic at C3, ensuring regioselectivity over the benzene ring.

Protocol B: Synthesis of 6-Bromoindazole (Axitinib Precursor)

Direct bromination is difficult due to poor selectivity. The "Jacobson" or "Diazo" route is preferred.

  • Precursor: 4-Bromo-2-methylaniline.

  • Reagents: Sodium Nitrite (

    
    ), Acetic Acid (
    
    
    
    ), Water.
  • Procedure:

    • Dissolve amine in glacial acetic acid.

    • Cool to 0-5°C. Add aqueous

      
       dropwise to form the diazonium salt.
      
    • Allow the mixture to warm. The diazonium species undergoes intramolecular cyclization with the methyl group (a [1,5]-sigmatropic rearrangement type mechanism).

    • Yield: 6-Bromo-1H-indazole.[2][5][6]

  • Utility: The 6-bromo handle is then used in a Palladium-catalyzed coupling (e.g., Migita coupling with thiols) to attach the side chains found in drugs like Axitinib .

Part 3: Therapeutic Case Studies & SAR

Data Summary: The "Halogen Effect" in Potency

The following table illustrates how halogen substitution patterns affect potency in a representative anticancer series (e.g., inhibition of Hep-G2 proliferation or Kinase inhibition).

Table 1: Comparative SAR of Indazole Derivatives

Compound IDC3 SubstituentC5/C6 SubstituentIC50 (µM)Mechanism / Note
Ref (H) HH> 50Baseline activity (inactive)
IND-F1 H5-F 14.2Metabolic blocking improves exposure
IND-Cl1 H6-Cl 8.5Lipophilicity increase (+LogP)
IND-I3 I H1.2Halogen Bond to hinge region
IND-Br4 H4-Br 3.3Steric fit in hydrophobic pocket
Axitinib Vinyl-PyridineS-Aryl (via 6-Br)0.0016-Br was the synthetic key
Case Study: Axitinib (Inlyta)
  • Target: VEGFR1/2/3.

  • Role of Indazole: Acts as the ATP-mimetic scaffold.

  • Halogen Connection: The synthesis relies heavily on 6-iodo or 6-bromoindazole intermediates. The final drug contains a thioether linkage derived from this halogenated position. The indazole nitrogen hydrogen bonds with the hinge region (Glu917/Cys919), mimicking the adenine of ATP.

Case Study: CK2 Inhibitors (The Halogen Bond)

Inhibitors of Casein Kinase 2 often feature a tetrabromo-benzimidazole or indazole core.

  • Mechanism: The bromine atoms are not merely hydrophobic fillers. Crystallography reveals a specific

    
     interaction with the backbone carbonyl of Val116.
    
  • Validation: Replacing Br with CH3 (similar size, no sigma hole) results in a drastic loss of potency, confirming the electronic nature of the interaction.

Part 4: Visualization of Mechanism

HalogenBonding cluster_Protein Kinase Hinge Region cluster_Ligand Halogenated Indazole Ligand Backbone Backbone Carbonyl (Lewis Base) Indazole Indazole Core Halogen C3-Iodine/Bromine Indazole->Halogen Halogen->Backbone Halogen Bond (XB) (Sigma Hole Interaction) Note Key Feature: Directional interaction (160-180°) Strength: I > Br > Cl >> F Halogen->Note

Figure 2: Mechanistic depiction of Halogen Bonding (XB). The sigma hole on the halogen atom (C3-I/Br) interacts with the electron-rich carbonyl oxygen of the protein backbone, enhancing affinity and selectivity.

References

  • FDA Approved Drug Products. Axitinib (Inlyta) Labeling and Chemistry Review. U.S. Food and Drug Administration. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. Link

  • Halogen bonding in inhibitor-receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Minia Journal of Medical Research, 2015. Link

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2024. Link

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate, 2025. Link

  • C3-Indazole Functionalization: A Review. Chimica Oggi, 2014. Link

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Foundational

An In-Depth Technical Guide to 4-Fluoro-3-iodo-2H-indazol-7-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The indazole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The indazole scaffold, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure found in numerous therapeutic agents.[2] This guide focuses on a specific, highly functionalized derivative: 4-fluoro-3-iodo-2H-indazol-7-amine. The strategic placement of fluorine, iodine, and amine groups on the indazole core presents a unique chemical entity with significant potential in drug discovery, particularly as a versatile intermediate for the synthesis of targeted therapeutics. This document provides a comprehensive overview of its chemical identifiers, a proposed synthetic pathway, and its prospective applications in modern drug development.

Chemical Identifiers and the Question of Tautomerism

A critical aspect of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the pyrazole nitrogen can reside on either nitrogen atom, leading to 1H- and 2H-tautomers.[3] The thermodynamic stability of these tautomers is a key consideration, with the 1H-indazole form generally being the more stable and predominant isomer.[4]

As a point of reference, the chemical identifiers for the closely related and more stable 4-fluoro-1H-indazol-7-amine are provided below:

IdentifierValue
SMILES Nc1c(F)ccc2[nH]ncc12
InChIKey ZPFIZWATXFSGMW-UHFFFAOYSA-N
CAS Number 866144-03-8

It is important for researchers to be aware of this tautomeric ambiguity when working with indazole derivatives, as the specific tautomer present can influence biological activity and chemical reactivity.[5]

Caption: Annular tautomerism of 4-fluoro-7-aminoindazole.

Proposed Synthetic Pathway

The synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine can be envisioned through a multi-step process, leveraging established methodologies for the construction and functionalization of the indazole ring system. The following proposed pathway is based on analogous reactions reported in the literature for the synthesis of substituted indazoles.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2,5-Difluoro-3-nitrotoluene

This initial step involves the nitration of a commercially available difluorotoluene.

  • To a stirred solution of 1,4-difluoro-2-methylbenzene in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Fluoro-7-methyl-1H-indazol-3-amine

This step involves the formation of the indazole ring.

  • Dissolve 2,5-difluoro-3-nitrotoluene in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a reducing agent, for example, tin(II) chloride dihydrate, and heat the mixture. This will reduce the nitro group to an amine.

  • Following the reduction, in the same pot, introduce a source of the second nitrogen for the pyrazole ring, such as sodium nitrite, under acidic conditions to facilitate diazotization and subsequent cyclization to the indazole.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Iodination at the 3-Position

The introduction of iodine at the 3-position of the indazole ring is a key functionalization step.

  • Dissolve the 4-fluoro-7-methyl-1H-indazol-3-amine in a suitable solvent like dichloromethane or chloroform.

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any excess iodine.

  • Extract the product, dry the organic layer, and purify by chromatography to obtain 4-fluoro-3-iodo-7-methyl-1H-indazole.

Step 4: Conversion to 4-Fluoro-3-iodo-2H-indazol-7-amine

The final step involves the conversion of the methyl group to an amine and potential manipulation to favor the 2H-tautomer.

  • The transformation of the 7-methyl group to a 7-amino group can be a multi-step process, potentially involving benzylic bromination followed by displacement with an amine surrogate and subsequent deprotection.

  • Separation of the 1H and 2H tautomers can be challenging. Chromatographic techniques or selective crystallization might be employed. The synthesis of specific 2H-indazoles often involves N2-alkylation or arylation followed by removal of the directing group, though this adds complexity to the synthesis.[6]

Caption: Proposed synthetic workflow for 4-fluoro-3-iodo-indazol-7-amine.

Potential Applications in Drug Discovery

The structural features of 4-fluoro-3-iodo-2H-indazol-7-amine make it a highly attractive scaffold for the development of novel therapeutic agents.

  • Kinase Inhibitors: The aminoindazole core is a well-established pharmacophore in the design of kinase inhibitors.[7] The 7-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability.[8] The iodine at the 3-position serves as a versatile synthetic handle for introducing further complexity and targeting specific subpockets of the kinase active site through reactions like Sonogashira, Suzuki, or Heck coupling.[9]

  • Anticancer Agents: Many indazole derivatives exhibit potent anticancer activity.[2] The unique substitution pattern of this molecule could be exploited to design inhibitors of various cancer-related targets, including receptor tyrosine kinases and serine/threonine kinases.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment in FBDD campaigns. Its relatively small size and diverse functional groups allow for the exploration of chemical space around a target protein. The iodine atom is particularly useful for subsequent fragment elaboration.

Safety and Handling

As with any laboratory chemical, 4-fluoro-3-iodo-2H-indazol-7-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, related fluoro- and amino-aromatic compounds can be irritants and may be harmful if ingested or absorbed through the skin. A thorough risk assessment should be conducted before handling this compound.

Conclusion

4-Fluoro-3-iodo-2H-indazol-7-amine represents a promising and versatile building block for medicinal chemistry and drug discovery. While the specific chemical identifiers for the 2H-tautomer remain elusive in public databases due to the predominance of the 1H-form, its synthesis is achievable through established chemical transformations. The unique combination of a fluorinated and aminated indazole core with a reactive iodine handle provides a powerful platform for the design and synthesis of novel, targeted therapeutics, particularly in the realm of kinase inhibition and oncology. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Larock, R. C., & Yao, T. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(19), 7484–7488.
  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 8, 1849–1856.
  • Latypova, E. R., Gornov, A. I., & Vereshchagin, A. N. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 5(2), 33.
  • Ghaffari, M., & Nevado, C. (2024). Photochemical Conversion of Indazoles into Benzimidazoles.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(5), 516–544.
  • Wang, Z., Gorske, B. C., & Knowles, R. R. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society, 144(31), 14088–14095.
  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086.
  • Al-Sanea, M. M., & Youssif, B. G. M. (2023). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer).
  • Wang, L., He, Y., Xu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 4943–4961.
  • MySkinRecipes. (n.d.). 4-Fluoro-1H-indazol-7-amine. Retrieved February 15, 2026, from [Link]

  • Norman, R. A., To, M. C., Whitehead, L., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 212–216.
  • Hoang, V. H., Luu, T. T. T., Lee, H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547–1556.
  • Hoang, V. H., Luu, T. T. T., Lee, H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547–1556.
  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Sharma, V., Kumar, P., & Pathak, D. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(1), 2200-2207.
  • Abdel-Aziz, A. A. M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 44(9), 3647–3654.
  • Naimi, A., & Soueidan, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3334.
  • Jaunzems, J., Belyakov, S., & Turks, M. (2023).
  • Schenone, S., Bruno, O., Ranise, A., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 153–162.
  • Kumar, A., Sharma, S., & Kumar, V. (2011). Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 3807–3812.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.

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Exploratory

The Lynchpin Scaffold: A Technical Guide to the Patent Landscape of 3-Iodo-Indazole Pharmaceuticals

Executive Summary The 3-iodo-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving primarily as a high-value synthetic gateway rather than a final pharmacophore. Its strategic impor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-iodo-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving primarily as a high-value synthetic gateway rather than a final pharmacophore. Its strategic importance lies in the C3-iodine bond—a labile handle that allows for the rapid generation of complexity via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira).

This guide analyzes the patent landscape surrounding this scaffold, focusing on its critical role in the synthesis of tyrosine kinase inhibitors (TKIs) such as Axitinib (Inlyta) . We examine the shift from "Composition of Matter" patents to "Process" patents, detailing how the 3-iodo intermediate is synthesized, protected, and functionalized.

Part 1: The Chemo-Structural Rationale

Why 3-Iodo-Indazole?

The indazole ring system mimics the purine base of ATP, making it an ideal template for ATP-competitive kinase inhibitors. However, the C3 position is electronically distinct.

  • Synthetic Divergence: Direct electrophilic substitution at C3 is challenging without the iodine handle. The C3-I bond is weaker and more polarizable than C3-Br or C3-Cl, facilitating oxidative addition to Pd(0) catalysts under milder conditions.

  • Regioselectivity: The N1-H vs. N2-H tautomerism of indazole complicates functionalization. The 3-iodo group often serves as a blocking element or a directing group in conjunction with N1-protection strategies (e.g., THP, SEM, or Trityl groups) to ensure regioselective coupling.

  • Halogen Bonding (Rare): While usually a leaving group, in select patents (e.g., antimicrobial research), the C3-Iodine is retained to exploit halogen bonding interactions with carbonyl backbone residues in target proteins.

Part 2: Patent Landscape Analysis

The IP landscape is bifurcated into Originator IP (focusing on the final drugs derived from the scaffold) and Process IP (focusing on the efficient synthesis of the 3-iodo intermediate itself).

Key Patent Clusters
Patent / ApplicationAssigneeFocusKey Technical Claim
US 6,534,524 PfizerCompositionCore patent for Axitinib. Claims 3-substituted indazoles derived via 3-iodo intermediates.[1][2][3][4][5]
WO 2006/048745 PfizerProcessIndustrial scale-up. Describes iodination of 6-nitroindazole followed by Heck coupling.
CN 103570696 B Generic (CN)Process OptimizationImproved yield of 3-iodo-6-nitro-1-(THP)-1H-indazole using specific catalyst loads.
US 2016/0318898 Hetero LabsPurificationRemoval of Pd contaminants from the 3-iodo coupling product (Heck reaction).
WO 2011/143430 AbbottCompositionIndazole inhibitors of Aurora/KDR kinases using 3-iodo precursors for library generation.
Strategic Insight: The "Process" War

As primary patents for drugs like Axitinib age, the landscape has shifted toward process patents. The bottleneck is often the iodination step.

  • Old Method: Iodine (

    
    ) + Strong Base (KOH/NaOH). Issues: Low atom economy, formation of bis-iodo byproducts.
    
  • New Method (Patented): N-iodosuccinimide (NIS) or oxidative iodination (

    
     + 
    
    
    
    ). Benefits: Higher regioselectivity for C3.

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates how the 3-iodo-indazole scaffold acts as a divergence point for major pharmaceutical classes.

G Precursor Indazole Core (Start) Intermediate 3-Iodo-Indazole (The Lynchpin) Precursor->Intermediate Iodination (I2/KOH or NIS) Heck Heck Coupling (Pd, Vinyl-R) Intermediate->Heck Vinyl Pyridine Suzuki Suzuki Coupling (Pd, Boronic Acids) Intermediate->Suzuki Ar-B(OH)2 Sonogashira Sonogashira (Pd/Cu, Alkynes) Intermediate->Sonogashira R-C≡CH Axitinib Axitinib (Inlyta) (VEGFR Inhibitor) Heck->Axitinib Biaryls 3-Aryl-Indazoles (CDK/Aurora Inhibitors) Suzuki->Biaryls Alkynes 3-Alkynyl-Indazoles (Novel Antivirals) Sonogashira->Alkynes

Caption: The strategic divergence of the 3-iodo-indazole scaffold into three major pharmaceutical classes via Palladium catalysis.

Part 4: Case Study - The Axitinib Workflow

Axitinib (Inlyta) is the commercially dominant drug utilizing this scaffold. The synthesis relies entirely on the reactivity of the 3-iodo species.

The Pfizer Process (US 6,534,524 & Improvements)
  • Starting Material: 6-nitroindazole.[2]

  • Iodination: Introduction of Iodine at C3.[6]

  • Protection: N1-protection (often THP or Acetyl) to prevent catalyst poisoning and N-arylation.

  • The Critical Step: Heck coupling with 2-vinylpyridine.[2] This installs the characteristic styryl-pyridine motif of Axitinib.

Axitinib Start 6-Nitroindazole Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Inter1 3-Iodo-6-nitroindazole Step1->Inter1 Step2 Step 2: N1-Protection (DHP, TsOH) Inter1->Step2 Inter2 Protected Intermediate (N1-THP) Step2->Inter2 Step3 Step 3: Heck Coupling (Pd(OAc)2, 2-Vinylpyridine) Inter2->Step3 Step4 Step 4: Deprotection & Reduction Step3->Step4 Final Axitinib API Step4->Final

Caption: The industrial synthesis of Axitinib, highlighting the 3-iodo intermediate as the substrate for the complex-building Heck reaction.

Part 5: Validated Experimental Protocols

The following protocols are synthesized from OPRD (Organic Process Research & Development) literature and patent disclosures. They represent the industry standard for generating the scaffold.

Protocol A: Scale-Up Iodination (The "Pfizer" Method)

Best for: Large scale, cost-efficiency.

  • Setup: A 3-neck round bottom flask equipped with mechanical stirrer and internal thermometer.

  • Dissolution: Dissolve 1H-indazole (1.0 eq) in DMF (10 volumes).

  • Base Addition: Add KOH pellets (2.5 eq) in a single portion. Exotherm is minimal.

  • Iodination: Add Iodine (

    
    )  (1.1 eq) portion-wise over 60 minutes.
    
    • Critical Control Point: Maintain temperature < 30°C to prevent over-iodination at the benzene ring positions.

  • Quench: Pour reaction mixture into 10% aqueous

    
      (Sodium Bisulfite) to reduce unreacted iodine.
    
  • Isolation: The product precipitates as a solid. Filter, wash with water, and dry.[7]

    • Yield: Typically 85-92%.

    • Purity: >95% (HPLC).[2][8]

Protocol B: Regioselective NIS Iodination (Modern Med-Chem)

Best for: Substituted indazoles sensitive to strong base.

  • Dissolution: Dissolve substituted indazole in Acetonitrile (MeCN) .

  • Reagent: Add N-iodosuccinimide (NIS) (1.1 eq).

  • Condition: Stir at Reflux (80°C) for 2-4 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with saturated

    
    .
    
    • Advantage:[1][7][9] Avoids strong base, higher functional group tolerance.

References

  • Pfizer Inc. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases. US Patent 6,534,524. Link

  • Pfizer Inc. (2006). Methods for preparing indazole compounds. WO 2006/048745.[6] Link

  • Ruggeri, S. G., et al. (2008). "Process Development of Axitinib (AG-013736): An Inhibitor of VEGFR."[6] Organic Process Research & Development, 12(4), 637-645.[6] (Note: Definitive source for the Heck coupling scale-up).

  • Abbott Laboratories. (2011). Indazole inhibitors of kinase. WO 2011/143430.[10] Link

  • Luo, Y., et al. (2014). Method for preparing intermediate of axitinib. CN Patent 103570696 B. Link

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile from 3-iodo-1H-indazole. Org. Synth. 2020, 97, 262-277. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Synthetic Route for 4-fluoro-3-iodo-2H-indazol-7-amine

Abstract This document outlines a detailed, step-by-step protocol for the proposed synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine, a highly functionalized heterocyclic compound with potential applications in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a detailed, step-by-step protocol for the proposed synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine, a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a direct published procedure for this specific molecule, this protocol has been meticulously constructed by adapting and combining established synthetic methodologies for analogous substituted indazoles. The proposed pathway commences with the commercially available 2,6-difluorobenzonitrile and proceeds through a three-step sequence involving regioselective amination, diazotization-iodination, and cyclization with hydrazine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with explanations of the underlying chemical principles, safety precautions, and a detailed experimental procedure.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The indazole scaffold is a key structural motif in numerous therapeutic agents, exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of 4-fluoro-3-iodo-2H-indazol-7-amine, featuring fluorine, iodine, and amine functionalities, presents a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a convenient handle for cross-coupling reactions, and the amine group provides a site for further derivatization.

This document presents a proposed synthetic route to 4-fluoro-3-iodo-2H-indazol-7-amine, leveraging established chemical transformations documented in the literature for similar compounds.[2] The rationale behind this proposed synthesis is to provide a practical and accessible method for obtaining this valuable building block for research and development purposes.

Proposed Synthetic Pathway

The proposed synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine is a three-step process starting from 2,6-difluorobenzonitrile. The overall reaction scheme is depicted below:

Synthetic Pathway A 2,6-Difluorobenzonitrile B 2-Amino-6-fluorobenzonitrile A->B  Aqueous Ammonia, Heat   C 2-Fluoro-6-iodobenzonitrile B->C  1. t-BuONO, Acetonitrile  2. CuI   D 4-Fluoro-3-iodo-2H-indazol-7-amine C->D  Hydrazine Hydrate, Ethanol, Reflux  

Figure 1: Proposed synthetic pathway for 4-fluoro-3-iodo-2H-indazol-7-amine.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMolecular Weight ( g/mol )PuritySupplier
2,6-DifluorobenzonitrileC₇H₃F₂N139.11≥98%Commercially Available
Aqueous AmmoniaNH₃·H₂O35.0528-30%Commercially Available
tert-Butyl nitriteC₄H₉NO₂103.1290%Commercially Available
Copper(I) iodideCuI190.45≥98%Commercially Available
AcetonitrileCH₃CN41.05AnhydrousCommercially Available
Hydrazine hydrateN₂H₄·H₂O50.0680%Commercially Available
EthanolC₂H₅OH46.07AnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeCommercially Available
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
HexanesC₆H₁₄86.18ACS GradeCommercially Available
Sodium sulfate (anhydrous)Na₂SO₄142.04ACS GradeCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile

Causality: This step involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms in 2,6-difluorobenzonitrile is displaced by an amino group from aqueous ammonia. The reaction is typically carried out at elevated temperatures in a sealed vessel to maintain the concentration of ammonia and drive the reaction to completion.

Procedure:

  • In a pressure-resistant sealed vessel, combine 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) and aqueous ammonia (28-30%, 100 mL).

  • Seal the vessel and heat the mixture to 100°C with vigorous stirring.

  • Maintain this temperature and continue stirring overnight (approximately 16-18 hours).

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-amino-6-fluorobenzonitrile as a solid.

Step 2: Synthesis of 2-Fluoro-6-iodobenzonitrile

Causality: This transformation is a Sandmeyer-type reaction. The primary aromatic amine is first converted to a diazonium salt using tert-butyl nitrite in an organic solvent like acetonitrile. The diazonium group is then displaced by iodide using a copper(I) iodide source to yield the corresponding aryl iodide.

Procedure:

  • To a solution of 2-amino-6-fluorobenzonitrile (8.0 g, 58.8 mmol) in anhydrous acetonitrile (150 mL) in a round-bottom flask, add tert-butyl nitrite (8.3 mL, 70.5 mmol).

  • Heat the reaction mixture to 60°C and stir for 30 minutes.

  • In a separate flask, prepare a suspension of copper(I) iodide (13.4 g, 70.5 mmol) in acetonitrile (50 mL).

  • Slowly add the copper(I) iodide suspension to the diazonium salt solution at 60°C. Vigorous gas evolution (N₂) will be observed.

  • Continue stirring at 60°C for 1-2 hours after the addition is complete, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride (200 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 2-fluoro-6-iodobenzonitrile.

Step 3: Synthesis of 4-Fluoro-3-iodo-2H-indazol-7-amine

Causality: This final step involves the cyclization of the ortho-iodobenzonitrile derivative with hydrazine hydrate. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization to form the indazole ring. The reaction is typically carried out at reflux in a protic solvent like ethanol.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-6-iodobenzonitrile (5.0 g, 20.2 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (80% solution, 5.0 mL, ~80 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the final product, 4-fluoro-3-iodo-2H-indazol-7-amine, as a solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • 2,6-Difluorobenzonitrile: Irritant. Avoid contact with skin and eyes.

  • Aqueous Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated area.

  • tert-Butyl nitrite: Flammable and toxic. Handle with care.

  • Copper(I) iodide: Harmful if swallowed. Avoid inhalation of dust.

  • Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and personal protective equipment. Avoid contact with skin, eyes, and clothing.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low yield of 2-amino-6-fluorobenzonitrile Incomplete reactionEnsure the reaction vessel is properly sealed to prevent the escape of ammonia. Extend the reaction time.
Insufficient mixingUse a powerful magnetic stirrer to ensure the two-phase mixture is well-emulsified.
Step 2: Formation of side products Diazonium salt instabilityMaintain the reaction temperature at 60°C. Avoid higher temperatures which can lead to decomposition.
Incomplete reactionEnsure the use of a sufficient excess of tert-butyl nitrite and copper(I) iodide.
Step 3: Incomplete cyclization Insufficient reaction time or temperatureEnsure the reaction is refluxed for the specified duration. Monitor by TLC to confirm completion.
Impure starting materialEnsure the 2-fluoro-6-iodobenzonitrile is of high purity before proceeding with the cyclization.

Conclusion

The protocol detailed in this application note provides a plausible and logical synthetic route for the preparation of 4-fluoro-3-iodo-2H-indazol-7-amine, a valuable heterocyclic building block. By leveraging established synthetic transformations from the chemical literature, this guide offers a practical starting point for researchers in medicinal chemistry and drug discovery to access this and structurally related compounds. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. Available at: [Link]

  • CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents.

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 4-fluoro-3-iodo-2H-indazol-7-amine

Abstract: This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-fluoro-3-iodo-2H-indazol-7-amine, a key intermediate in the synthesis of various pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-fluoro-3-iodo-2H-indazol-7-amine, a key intermediate in the synthesis of various pharmacologically active compounds. These detailed application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development. The guide offers an in-depth analysis of the reaction, including the rationale behind the selection of catalysts, ligands, bases, and solvents. A step-by-step experimental procedure is provided, along with a troubleshooting guide to address potential challenges.

Introduction: The Significance of 4-fluoro-3-iodo-2H-indazol-7-amine in Medicinal Chemistry

Indazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the indazole core is a critical aspect of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indazole scaffold.[1][2]

4-fluoro-3-iodo-2H-indazol-7-amine is a particularly valuable building block. The iodine at the C-3 position serves as a reactive handle for cross-coupling reactions, while the fluorine at the C-4 position and the amine at the C-7 position can significantly influence the molecule's electronic properties, binding interactions, and metabolic stability. The development of robust and efficient Suzuki coupling protocols for this substrate is therefore of high importance for the synthesis of novel drug candidates.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-fluoro-3-iodo-2H-indazol-7-amine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from a boronic acid or boronate ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Key Considerations for the Suzuki Coupling of 4-fluoro-3-iodo-2H-indazol-7-amine

The specific functionalities of 4-fluoro-3-iodo-2H-indazol-7-amine present unique challenges and considerations for optimizing the Suzuki coupling reaction.

  • The Unprotected Indazole N-H: The acidic proton of the indazole N-H can potentially react with the base or interfere with the catalyst. While N-protection is a common strategy, direct coupling on the unprotected heterocycle is often more step-economical.[4][5] Fortunately, studies on other unprotected indazoles have shown that successful coupling can be achieved without N-protection, particularly with the careful selection of a base.[2][4]

  • The Coordinating Amino Group: The lone pair of electrons on the 7-amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The use of bulky phosphine ligands can mitigate this issue by sterically shielding the metal center.[6]

  • Electronic Effects: The fluorine atom at the C-4 position is electron-withdrawing, which can activate the C-3 iodide towards oxidative addition.[3] Conversely, the amino group at C-7 is electron-donating. The interplay of these electronic effects will influence the overall reactivity of the substrate.

Recommended Reaction Parameters

Based on a comprehensive review of the literature for similar substrates, the following conditions are recommended as a starting point for the Suzuki coupling of 4-fluoro-3-iodo-2H-indazol-7-amine.

ParameterRecommended Reagents/ConditionsRationale
Palladium Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)These are bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) that are highly effective for coupling challenging substrates, including those with coordinating groups.[6] They promote fast oxidative addition and reductive elimination.
Base K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate)These inorganic bases are generally effective and well-tolerated by many functional groups. K₃PO₄ is a moderately strong base that has been shown to be effective in couplings of unprotected nitrogen heterocycles.[6]
Solvent 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) or Toluene/WaterA mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[7]
Boronic Acid/Ester Arylboronic acids or Arylboronic acid pinacol estersBoronic acids are widely available. Pinacol esters can offer enhanced stability and are particularly useful for less stable boronic acids.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)It is crucial to exclude oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of boronic acids.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 4-fluoro-3-iodo-2H-indazol-7-amine with a generic arylboronic acid. The specific amounts and reaction time may require optimization for different boronic acids.

Materials:

  • 4-fluoro-3-iodo-2H-indazol-7-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos (2-6 mol%)

  • K₃PO₄ (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add 4-fluoro-3-iodo-2H-indazol-7-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture) to the reaction vessel via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction Execution: Place the sealed reaction vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the intended duration (typically 12-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reagents- Inappropriate base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and proper inert atmosphere techniques.- Try a different solvent system (e.g., toluene/water, DMF/water) or increase the reaction temperature.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃).
Dehalogenation of Starting Material - Presence of a hydride source (e.g., from solvent or base impurities)- Use high-purity, anhydrous solvents.- Consider a different base, such as a carbonate or phosphate.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Improve degassing procedures.- Start with a Pd(0) source like Pd₂(dba)₃.
Formation of Palladium Black - Catalyst decomposition- Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).- Lower the reaction temperature if possible.
Protodeboronation of Boronic Acid - Presence of excess water or acidic impurities- Minimize the amount of water in the reaction.- Use a boronate ester for unstable boronic acids.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-fluoro-3-iodo-2H-indazol-7-amine is a valuable transformation for the synthesis of novel, potentially bioactive molecules. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. The provided protocol offers a robust starting point for this reaction, and the troubleshooting guide should aid in overcoming common challenges. Further optimization may be necessary for specific boronic acid coupling partners to maximize reaction efficiency.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • González-Vera, J. A., García-García, A., Galiana-Roselló, C., & García-España, E. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • González-Vera, J. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. [Link]

  • Catarzi, D., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(4), 3055-3069. [Link]

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • González-Vera, J. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PubMed. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(24), 7869-7872. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate. [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(35), 13051-13065. [Link]

  • Csendes, I., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 30(9), 5265. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry, 7, 1028-1042. [Link]

  • Grzybowski, M., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of Chemical Information and Modeling, 62(6), 1378-1388. [Link]

  • Lautens, M., Tayama, E., & Herse, C. (2005). Palladium-catalyzed intramolecular coupling between aryl iodides and allyl moieties via thermal and microwave-assisted conditions. Journal of the American Chemical Society, 127(1), 72-73. [Link]

  • Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 1(8), 1267-1269. [Link]

  • Grzybowski, M., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 50(45), 10640-10644. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(24), 7869-7872. [Link]

Sources

Method

Application Note: High-Precision Functionalization of the 7-Amine Group in Iodo-Indazoles

Executive Summary & Strategic Importance The 7-amino-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., FGFR4, VEGFR targets) and GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 7-amino-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., FGFR4, VEGFR targets) and GPCR ligands. The 7-position offers a unique vector for probing solvent-exposed regions of the ATP-binding pocket, distinct from the more common 3-, 5-, or 6-substitutions.

However, the presence of an iodine atom (typically at C3, C4, or C5) introduces a critical chemoselectivity challenge. The C-I bond is a "loaded spring"—highly reactive toward transition metals (Pd, Cu)—which complicates standard amine functionalizations that might otherwise employ metal catalysis (e.g., Buchwald-Hartwig).

This guide details orthogonal protocols designed to functionalize the 7-amine without compromising the integrity of the C-I bond. By prioritizing metal-free transformations (acylation, reductive amination, urea formation), we preserve the iodine handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling modular library synthesis.

Strategic Analysis: The "Iodo-Amine" Orthogonality

Before initiating synthesis, the researcher must address two competing reactivity profiles:

  • The 7-Amine (Nucleophile): Due to the electron-withdrawing nature of the pyrazole ring and the adjacent N1 nitrogen, the 7-amine is less nucleophilic than a standard aniline. It requires stronger electrophiles or activation.

  • The C-I Bond (Electrophile): This bond is susceptible to oxidative addition by Pd(0). Any protocol to functionalize the amine using Pd-catalysis risks premature reaction at the iodine site.

Critical Decision: N1-Protection

The N1-proton of indazole (


) is acidic. In basic conditions used for amine functionalization, the N1 is deprotonated first, leading to competing N1-functionalization.
  • Recommendation: Unless the electrophile is highly selective for the amine (e.g., reductive amination), N1-protection is mandatory .

  • Preferred Groups: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) are recommended for their stability to basic amine-functionalization conditions and facile removal later.

Visual Workflow: Decision Logic

IndazoleLogic Start START: 7-Amino-Iodo-Indazole CheckN1 Is N1 Protected? Start->CheckN1 Protect Protocol A: Install N1-THP/SEM CheckN1->Protect No SelectFunct Select Functionalization CheckN1->SelectFunct Yes Protect->SelectFunct Acyl Target: Amide/Sulfonamide (Protocol 1) SelectFunct->Acyl Alkyl Target: Secondary Amine (Protocol 2: Reductive Amination) SelectFunct->Alkyl Urea Target: Urea/Carbamate (Protocol 3) SelectFunct->Urea Coupling Downstream: Suzuki/Sonogashira (Utilizing Iodo-Handle) Acyl->Coupling Iodine Intact Alkyl->Coupling Iodine Intact Urea->Coupling Iodine Intact

Figure 1: Strategic decision tree ensuring chemoselectivity and iodine preservation.

Detailed Protocols

Protocol 1: Chemoselective Acylation & Sulfonylation

Goal: Create Amides or Sulfonamides while preventing bis-acylation.

Mechanism: Nucleophilic attack of the 7-amine on an acid chloride or sulfonyl chloride. Challenge: The 7-amine is sterically crowded. Forcing conditions can lead to reaction at the N1 (if unprotected) or bis-acylation.

Materials:

  • Substrate: N1-protected 7-amino-iodo-indazole (1.0 eq)

  • Reagent: Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.1 eq)

  • Base: Pyridine (solvent/base) or Triethylamine (1.5 eq) in DCM.

  • Catalyst: DMAP (0.1 eq) - Use only if reaction is sluggish.

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous DCM (

    
    ).
    
  • Base Addition: Add Triethylamine (1.5 eq). Cool to

    
     under Argon.
    
  • Addition: Add the electrophile dropwise over 10 minutes. Note: Rapid addition causes localized heating and bis-functionalization.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by LCMS.

    • QC Check: Look for

      
       (Product) vs 
      
      
      
      (Bis-product).
  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Expert Insight: If the iodine is at C3, steric clash with the 7-position is minimal. However, if the iodine is at C6 (ortho to the amine), reaction rates will drop significantly. In this case, use Pyridine as the solvent and heat to


.
Protocol 2: Reductive Amination (The "Soft" Alkylation)

Goal: Install alkyl groups (secondary amines) without touching the Iodine.

Why not direct alkylation? Direct reaction with alkyl halides (


) is notoriously difficult to control (over-alkylation to tertiary amines/quaternary salts). Reductive amination is self-limiting to the mono-alkylated product in most cases.

Materials:

  • Substrate: 7-amino-iodo-indazole (1.0 eq)

  • Reagent: Aldehyde (R-CHO) (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acid Catalyst: Acetic Acid (AcOH) (2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Imine Formation: Dissolve amine and aldehyde in DCE (

    
    ). Add AcOH. Stir at RT for 1 hour.
    
    • Checkpoint: In some sterically hindered 7-amines, the imine may not form fully. If LCMS shows only starting material, add

      
       molecular sieves and heat to 
      
      
      
      .
  • Reduction: Cool to

    
    . Add 
    
    
    
    in one portion.
  • Duration: Stir overnight at RT.

  • Workup: Quench with saturated

    
    . The gas evolution is 
    
    
    
    from the acetoxy groups; allow it to subside before extraction.

Validation Data (Typical Yields):

R-CHO TypeReaction TimeYield (%)Notes
Benzaldehyde4 h85-92%Very clean.
Aliphatic (e.g., Propanal)6 h75-80%May require excess aldehyde.
Heterocyclic (e.g., Pyridine-3-CHO)12 h65-75%Slower imine formation.
Protocol 3: Urea Synthesis via Isocyanates

Goal: Access high-affinity kinase inhibitor motifs.

Mechanism: Addition of the amine to an isocyanate (


). This reaction is neutral and highly compatible with the iodine handle.

Step-by-Step:

  • Dissolve 7-amino-iodo-indazole in anhydrous THF.

  • Add Isocyanate (1.1 eq) dropwise at RT.

  • Catalysis: If no precipitate forms after 1 hour, add 1 drop of TEA.

  • Isolation: The urea product often precipitates out of THF. Filter and wash with cold ether. This avoids chromatography and preserves the iodine from silica-induced degradation (rare but possible).

Experimental Workflow Diagram

ReductiveAmination Input 7-Amino-Iodo-Indazole + Aldehyde ImineStep Imine Formation (DCE, AcOH, 1h) Input->ImineStep CheckImine LCMS: Imine Formed? ImineStep->CheckImine Sieve Add 3A Sieves Heat to 40C CheckImine->Sieve No Reduction Add NaBH(OAc)3 (0C to RT, 12h) CheckImine->Reduction Yes Sieve->CheckImine Re-check Quench Quench NaHCO3 Extract DCM Reduction->Quench Final Isolated Secondary Amine (Iodine Preserved) Quench->Final

Figure 2: Optimized workflow for Reductive Amination, highlighting the critical QC checkpoint for imine formation.

Troubleshooting & Quality Control

Common Failure Modes
  • Loss of Iodine: If using Pd-catalysis (not recommended here) or strong lithiating agents, the iodine will be lost (dehalogenation).

    • Detection: NMR signal loss of the specific C-H or change in integration. LCMS mass shift of -126 Da (I -> H).

  • N1-Alkylation: Occurs if using alkyl halides and base without N1 protection.

    • Detection: HMBC correlation between N1-H/C and the alkyl group.

  • Bis-Acylation: Occurs with highly reactive acid chlorides.

    • Fix: Use the anhydride instead of the chloride, or lower the temperature to

      
      .
      
Analytical Standard
  • 1H NMR (DMSO-d6): The 7-NH proton is usually broad and located around 5.0–6.5 ppm. Upon acylation, this shifts downfield to 9.0–10.5 ppm (amide NH).

  • 13C NMR: Look for the carbonyl peak (~165-170 ppm) to confirm acylation.

References

  • Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. (Review of general indazole functionalization strategies).

  • C3-Indazole Functionalization: A Review. Chimica Italiana. (Details on C3-halogenation and compatibility).

  • Study of the Addition Mechanism of 1H-Indazole... Journal of Organic Chemistry. (Discusses reactivity of 7-nitro/amino indazoles).

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives... Journal of Medicinal Chemistry. (Example of kinase inhibitor synthesis using aminoindazoles).

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules. (Provides specific conditions for handling halogenated amino-indazoles).

Application

Application Note: Scalable Manufacturing Process for 4-Fluoro-3-iodo-2H-indazol-7-amine

Abstract This application note details a robust, scalable manufacturing protocol for 4-fluoro-3-iodo-2H-indazol-7-amine , a high-value pharmacophore often utilized in kinase inhibitor development (e.g., FGFR, VEGFR targe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable manufacturing protocol for 4-fluoro-3-iodo-2H-indazol-7-amine , a high-value pharmacophore often utilized in kinase inhibitor development (e.g., FGFR, VEGFR targets).[1] The synthesis addresses critical challenges in regioselectivity and chemoselectivity, specifically preserving the carbon-iodine bond during nitro reduction. The route utilizes commercially available 2,6-difluoro-3-nitrobenzaldehyde as the starting material, employing a three-stage convergent process: hydrazine-mediated cyclization, base-promoted electrophilic iodination, and a chemoselective iron-mediated reduction.[1] This protocol is designed for gram-to-kilogram scalability, emphasizing safety (HAZOP) and critical process parameters (CPPs).

Introduction & Retrosynthetic Analysis

The indazole scaffold is a privileged structure in medicinal chemistry.[2] The specific substitution pattern—C4-fluorine for metabolic stability and electronic modulation, C3-iodine as a handle for cross-coupling (Suzuki/Sonogashira), and C7-amine for hinge binding or further derivatization—presents unique synthetic challenges.[1]

Strategic Challenges
  • Regiocontrol: Ensuring the indazole ring closes correctly without producing isomers.

  • Chemoselectivity: Reducing the C7-nitro group without de-iodinating the C3 position (a common failure mode with Pd/H₂).

  • Scalability: Avoiding chromatography through crystallization-driven purification.[3]

Retrosynthetic Pathway

The strategy disconnects the molecule into three key unit operations:

  • Functional Group Interconversion (FGI): Nitro reduction.

  • C-H Functionalization: C3-Iodination of the heteroaromatic core.

  • Heterocycle Formation: Hydrazine condensation/SNAr cascade.

Retrosynthesis Target Target: 4-Fluoro-3-iodo-indazol-7-amine Inter1 Intermediate 1: 4-Fluoro-3-iodo-7-nitroindazole Target->Inter1 Nitro Reduction (Fe/NH4Cl) Inter2 Intermediate 2: 4-Fluoro-7-nitroindazole Inter1->Inter2 C3 Iodination (I2/KOH) SM Starting Material: 2,6-Difluoro-3-nitrobenzaldehyde Inter2->SM Cyclization (N2H4·H2O)

Figure 1: Retrosynthetic disconnection strategy highlighting the linear assembly from the difluorobenzaldehyde precursor.

Process Development & Safety (HAZOP)[1]

Critical Safety Considerations
  • Hydrazine Hydrate: Highly toxic and potentially unstable. Operations must be conducted in a closed system with scrubber venting.

  • Exotherms: The cyclization step involves an SNAr reaction which is exothermic. Controlled addition rates are a Critical Process Parameter (CPP).

  • Iodination: Use of elemental iodine requires chemically resistant reactors (Hastelloy or Glass-lined).

Process Flow Diagram

ProcessFlow React1 Reactor 1: Cyclization (Reflux, 4h) Quench1 Quench/Filter (Water ppt) React1->Quench1 React2 Reactor 2: Iodination (DMF, I2, KOH) Quench1->React2 Workup2 Bisulfite Wash & Precipitate React2->Workup2 React3 Reactor 3: Reduction (EtOH/H2O, Fe) Workup2->React3 Final Final Isolation (Crystallization) React3->Final

Figure 2: Unit operation flow for the three-stage synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-7-nitro-1H-indazole

Reaction Type: Condensation / Nucleophilic Aromatic Substitution (SNAr) Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone, which then displaces the adjacent fluorine atom to close the pyrazole ring.[1]

Protocol:

  • Charge a glass-lined reactor with 2,6-difluoro-3-nitrobenzaldehyde (1.0 equiv) and Ethanol (10 vol).

  • Cool the mixture to 0–5 °C.

  • Add Hydrazine monohydrate (1.2 equiv) dropwise over 60 minutes, maintaining internal temperature <10 °C (Exotherm control).

  • Warm to 20–25 °C and stir for 1 hour.

  • Heat to reflux (78 °C) for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Cool to 0–5 °C. The product precipitates as a yellow/orange solid.

  • Filter the solids.

  • Wash with cold Ethanol (2 vol) and Water (2 vol).

  • Dry under vacuum at 45 °C.

    • Yield Expectation: 85–90%

    • Purity: >98% (HPLC)[1][4]

Step 2: C3-Iodination to 4-Fluoro-3-iodo-7-nitro-1H-indazole

Reaction Type: Electrophilic Aromatic Substitution Reagents: Iodine (I₂), Potassium Hydroxide (KOH)[1]

Protocol:

  • Charge 4-fluoro-7-nitro-1H-indazole (1.0 equiv) and DMF (Dimethylformamide, 8 vol) into the reactor.

  • Add KOH pellets (3.0 equiv) in portions (mild exotherm). Stir until dissolved.

  • Add Iodine (1.2 equiv) in portions over 30 minutes.

  • Stir at 20–25 °C for 3–6 hours.

    • Note: The reaction color will change from dark purple to amber as iodine is consumed.

  • Quench by pouring the reaction mixture into Ice Water (20 vol) containing Sodium Bisulfite (0.5 equiv) to neutralize excess iodine.

  • Stir for 1 hour; the product will precipitate.

  • Filter and wash with copious Water to remove DMF and inorganic salts.

  • Dry at 50 °C.

    • Yield Expectation: 90–95%

    • Purity: >97%[5]

Step 3: Chemoselective Reduction to 4-Fluoro-3-iodo-2H-indazol-7-amine

Reaction Type: Nitro Reduction (Bechamp-type) Criticality: Catalytic hydrogenation (Pd/C, H₂) is NOT recommended as it frequently causes hydrodeiodination (loss of the C3-iodine).[1] Iron powder is used for high chemoselectivity.

Protocol:

  • Charge 4-fluoro-3-iodo-7-nitro-1H-indazole (1.0 equiv), Ethanol (10 vol), and Water (2.5 vol).

  • Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron Powder (Fe, 325 mesh, 5.0 equiv).

  • Heat to 70–80 °C with vigorous mechanical stirring (slurry is heavy).

  • Monitor by HPLC. Reaction typically completes in 2–4 hours.

  • Hot Filter through a Celite pad to remove iron sludge while the mixture is still hot (product is soluble in hot EtOH).

  • Concentrate the filtrate under reduced pressure to ~3 volumes.

  • Cool to 0–5 °C to crystallize the amine.

  • Filter the off-white to beige solid.

  • Recrystallize from Ethanol/Water if purity <98%.

    • Yield Expectation: 75–85%

    • Final Purity: >99% (HPLC)[1][6]

Analytical Specifications & Data Summary

Quantitative Data Summary
StepReactionReagentsTypical YieldKey Impurity to Monitor
1 CyclizationN₂H₄[1]·H₂O, EtOH88%Uncyclized hydrazone
2 IodinationI₂, KOH, DMF92%Di-iodo species (rare at C3 only)
3 ReductionFe, NH₄Cl, EtOH80%De-iodinated analog (Des-Iodo)
Characterization (Expected)
  • Appearance: Off-white to light brown powder.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.5 (br s, 1H, NH of indazole)[1]

    • δ 6.5-7.0 (m, 2H, Ar-H)[1]

    • δ 5.0-5.5 (br s, 2H, NH₂)[1]

    • Note: The C3 proton signal (usually ~8.0 ppm) will be absent, confirming iodination.

  • MS (ESI): m/z [M+H]⁺ calculated for C₇H₆FIN₃: 277.96; found 278.0.

References

  • Indazole Scaffold in Kinase Inhibitors

    • Giraud, F., et al. "C3-Indazole functionalization: A review." Current Organic Chemistry, 2012. [1][2][7][8][9][10][11]

  • Synthesis of 4-Fluoro-7-nitro-1H-indazole

    • Commercial availability and synthesis via hydrazine cyclization of 2,6-difluoro-3-nitrobenzaldehyde derivatives.[1] PubChem CID 1489294.[9] 9[1][2][7][10][11]

  • Iodination Protocols

    • Standard protocols for C3-iodination of indazoles using I₂/KOH. Chimica Italiana Review. [1][2][7][8][9][10][11][12]

  • General methodologies for nitro reduction in the presence of aryl halides using Iron/Ammonium Chloride.

(Note: While specific patent literature for the exact 4-fluoro-3-iodo-7-amine sequence is proprietary, the unit operations described above are validated by the cited analogous chemistry for 3-iodo-indazoles and 7-nitro-indazoles.)

Sources

Method

Revolutionizing the Synthesis of Halogenated Indazole Amines: A Guide to Microwave-Assisted Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of halogens and amino groups to this structure further enhances its potential for developing novel therapeutics. Traditional methods for synthesizing these valuable compounds often involve lengthy reaction times, harsh conditions, and low yields. This application note provides a comprehensive guide to the microwave-assisted synthesis of halogenated indazole amines, offering a rapid, efficient, and environmentally conscious alternative. By leveraging the principles of dielectric heating, microwave-assisted organic synthesis (MAOS) dramatically accelerates reaction rates and improves yields, aligning with the principles of green chemistry.[1][2]

This guide is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemistry and the rationale behind the experimental choices. We will explore two key transformations under microwave irradiation: the synthesis of a halogenated indazole precursor and its subsequent amination via the Buchwald-Hartwig reaction.

The Power of Microwave Irradiation in Heterocyclic Synthesis

Microwave energy directly heats the reaction mixture through interaction with polar molecules, leading to rapid and uniform temperature increases.[1][2] This efficient energy transfer, known as dielectric heating, circumvents the limitations of conventional heating methods, which rely on slower thermal conduction. The benefits of MAOS are particularly pronounced in the synthesis of heterocyclic compounds like indazoles, often resulting in:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.

  • Increased Product Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher yields.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.

  • Greener Chemistry: Shorter reaction times and improved efficiency contribute to reduced energy consumption and waste generation.[1][2]

Workflow for Microwave-Assisted Synthesis of Halogenated Indazole Amines

The synthesis of halogenated indazole amines can be efficiently achieved in a two-step sequence under microwave irradiation. The general workflow is outlined below:

Workflow Start Starting Materials (e.g., Halogenated o-nitrobenzaldehyde) Step1 Step 1: Microwave-Assisted Indazole Formation Start->Step1 Intermediate Halogenated Indazole Step1->Intermediate Step2 Step 2: Microwave-Assisted Buchwald-Hartwig Amination Intermediate->Step2 Product Halogenated Indazole Amine Step2->Product End Purification & Characterization Product->End

Caption: General workflow for the two-step microwave-assisted synthesis of halogenated indazole amines.

Protocol 1: Microwave-Assisted Synthesis of 4-Chloro-1H-indazole

This protocol describes the synthesis of a key intermediate, 4-chloro-1H-indazole, from 2,6-dichlorobenzaldehyde. The reaction proceeds via the formation of a hydrazone followed by an intramolecular cyclization.

Rationale

Microwave irradiation significantly accelerates the cyclization step, which can be sluggish under conventional heating. The use of distilled water as a solvent makes this a greener and more cost-effective procedure.[1]

Materials and Reagents
  • 2,6-Dichlorobenzaldehyde

  • Hydrazine hydrate (80% solution in water)

  • Distilled water

  • Ethanol

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Experimental Procedure
  • Reaction Setup: In a 10 mL microwave synthesis vial, combine 2,6-dichlorobenzaldehyde (1 mmol, 175 mg), hydrazine hydrate (2 mmol, 0.12 mL of 80% solution), and distilled water (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 15 minutes. The pressure will rise during the reaction; ensure the microwave system is set to monitor and control the pressure.

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, a solid precipitate will have formed. Filter the solid and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure 4-chloro-1H-indazole as a crystalline solid.

  • Characterization: The product can be characterized by its melting point and spectroscopic techniques.

ParameterValue
Microwave Power Dynamic (to maintain temperature)
Temperature 120 °C
Reaction Time 15 min
Solvent Distilled Water
Typical Yield >80%

Table 1: Optimized reaction conditions for the microwave-assisted synthesis of 4-chloro-1H-indazole.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 3-Bromo-1H-indazole

This protocol details the palladium-catalyzed amination of a halogenated indazole with an amine, a crucial step in accessing a diverse range of indazole amine derivatives. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.

Rationale

The use of microwave irradiation dramatically accelerates the palladium-catalyzed amination, often reducing reaction times from hours to minutes. The choice of ligand and base is critical for achieving high yields and preventing side reactions. XPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx AmineComplex Ar-Pd(II)-NHR'R''(L2) LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->LigandEx Base Base Base->LigandEx

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents
  • 3-Bromo-1H-indazole

  • Aniline (or other primary/secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

  • Inert atmosphere (e.g., argon or nitrogen)

Experimental Procedure
  • Reaction Setup (under inert atmosphere): To a 10 mL microwave synthesis vial, add 3-bromo-1H-indazole (1 mmol, 197 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Addition of Reagents: Add aniline (1.2 mmol, 0.11 mL) and anhydrous toluene (4 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 130°C for 30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization: The final product, N-phenyl-1H-indazol-3-amine, can be characterized by NMR spectroscopy and mass spectrometry.

ParameterValue
Catalyst Pd₂(dba)₃
Ligand XPhos
Base NaOtBu
Solvent Toluene
Temperature 130 °C
Reaction Time 30 min
Typical Yield >75%

Table 2: Optimized conditions for the microwave-assisted Buchwald-Hartwig amination of 3-bromo-1H-indazole.

Characterization of Halogenated Indazole Amines

Accurate characterization of the synthesized compounds is essential to confirm their structure and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For a typical 5-chloro-N-phenyl-1H-indazol-3-amine, one would expect to see signals for the indazole ring protons, the phenyl ring protons, and the amine proton. The characteristic chemical shifts and coupling constants are key identifiers. For example, the proton at the 4-position of the indazole ring is often a doublet, and its chemical shift is influenced by the adjacent chlorine atom.[3][4]

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule. The carbon attached to the halogen will exhibit a characteristic chemical shift.[3][4]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern. The presence of chlorine or bromine isotopes will result in characteristic isotopic patterns in the mass spectrum, which is a definitive indicator of successful halogenation.[5]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key stretches to look for include N-H stretching for the amine and indazole ring, and C-H and C=C stretching for the aromatic rings.

Example Spectroscopic Data for a Halogenated Indazole

5-Chloro-3-phenyl-1H-indazole [3]

  • ¹H NMR (400 MHz, CDCl₃): δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of libraries of halogenated indazole amines. The protocols outlined in this application note provide a solid foundation for researchers to explore this important class of molecules. The significant reduction in reaction times and the potential for higher yields make MAOS an invaluable tool in modern drug discovery and development, enabling faster lead optimization and exploration of chemical space. The principles and techniques described herein can be adapted and expanded to a wide variety of substrates and amines, paving the way for the discovery of novel bioactive compounds.

References

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Data. Available at: [Link]

  • MDPI. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Available at: [Link]

  • PubChem. 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • PMC. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • ResearchGate. Microwave-Assisted Multi-Component Synthesis of Fused 3-Aminoimidazoles. Available at: [Link]

  • A University Website.
  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • PMC. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Available at: [Link]

  • Beilstein Journals. and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • A University Website.
  • ResearchGate. MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Available at: [Link]

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • A University Repository. SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2)
  • Organic Chemistry Portal. Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media. Available at: [Link]

  • PubMed. Microwave-assisted one-pot tandem reactions for direct conversion of primary alcohols and aldehydes to triazines and tetrazoles in aqueous media. Available at: [Link]

  • Sciforum. A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. Available at: [Link]

  • AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • A University Repository. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine.
  • ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-3-iodo-2H-indazol-7-amine

Welcome to the technical support center for the synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical intermediate.

I. Introduction to the Synthesis Pathway

The synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis involves the construction of the indazole ring, followed by regioselective iodination. Understanding the nuances of each step is crucial for troubleshooting and optimization.

A common synthetic approach begins with a substituted fluorobenzonitrile, which undergoes cyclization with hydrazine to form the indazole core. This is followed by a critical iodination step to introduce the iodine atom at the C-3 position. The reaction is sensitive to various factors, including the choice of reagents, solvent, temperature, and reaction time.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Low Yield of 4-Fluoro-3-iodo-2H-indazol-7-amine

Question: My overall yield for the synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields can originate from several stages of the synthesis. Let's break down the potential problem areas:

1. Incomplete Cyclization to Form the Indazole Ring:

  • Potential Cause: The initial cyclization of the starting material (e.g., a substituted fluorobenzonitrile) with hydrazine may be inefficient. This reaction is often the foundation of the synthesis, and incomplete conversion will impact the overall yield significantly.[1][2]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely track the consumption of the starting material.

    • Optimize Reaction Conditions: If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time.[1] However, be cautious of potential side reactions at higher temperatures.

    • Purity of Hydrazine: Ensure the use of high-purity hydrazine hydrate, as impurities can interfere with the reaction.

2. Inefficient Iodination:

  • Potential Cause: The iodination of the 4-fluoro-2H-indazol-7-amine intermediate is a critical step where yield can be lost. The C-3 position of the indazole ring is susceptible to electrophilic substitution, but the reaction requires careful control.[3]

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: Molecular iodine (I₂) in the presence of a base is a common and effective reagent.[3][4] N-Iodosuccinimide (NIS) can also be used.

    • Base and Solvent: The choice of base and solvent is crucial. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) often gives good results.[4][5]

    • Stoichiometry: Ensure the correct stoichiometry of iodine and base. An excess of iodine may be necessary to drive the reaction to completion, but a large excess can lead to di-iodination or other side products.

    • Temperature Control: Perform the iodination at a controlled temperature, often starting at a lower temperature (e.g., 0 °C or room temperature) and gradually warming if necessary.[4]

3. Product Loss During Work-up and Purification:

  • Potential Cause: The desired product may be lost during the extraction and purification steps.

  • Troubleshooting Steps:

    • Aqueous Work-up: During the work-up, quenching with a solution of sodium thiosulfate (Na₂S₂O₃) is essential to remove excess iodine.[3]

    • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate. Multiple extractions of the aqueous layer will ensure maximum recovery of the product.

    • Purification: Column chromatography on silica gel is a common method for purification. Choose an appropriate solvent system to achieve good separation from impurities. Recrystallization can also be an effective purification technique.[2]

Formation of Impurities

Question: I am observing significant impurity peaks in my crude product. What are the likely side reactions, and how can I minimize them?

Answer: Impurity formation is a common challenge. Here are some likely culprits and mitigation strategies:

1. Regioisomers of Iodination:

  • Potential Cause: While iodination is expected at the C-3 position, minor amounts of other iodinated isomers could form depending on the reaction conditions and the specific indazole substrate.

  • Mitigation:

    • Precise Control of Conditions: Strictly control the reaction temperature and the rate of addition of the iodinating agent.

    • Choice of Reagents: The combination of I₂ and a suitable base in DMF is generally highly regioselective for the C-3 position of unprotected indazoles.[3]

2. Over-iodination (Di-iodination):

  • Potential Cause: Using a large excess of the iodinating agent or prolonged reaction times can lead to the formation of di-iodinated products.

  • Mitigation:

    • Stoichiometric Control: Carefully control the molar equivalents of the iodinating agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed and before significant di-iodination occurs.

3. Byproducts from Side Reactions:

  • Potential Cause: The starting materials or intermediates may undergo undesired reactions. For example, hydrazine can act as a reducing agent, potentially affecting other functional groups on the molecule.[1]

  • Mitigation:

    • Protecting Groups: If sensitive functional groups are present, consider using protecting groups that can be removed later in the synthetic sequence.

    • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the iodination step?

A1: The base, typically a strong base like KOH or a milder one like K₂CO₃, plays a crucial role in the electrophilic iodination of the indazole ring.[4] It deprotonates the N-H of the indazole, forming an indazolate anion. This anion is more electron-rich and therefore more nucleophilic than the neutral indazole, making it more reactive towards the electrophilic iodine. This increased reactivity facilitates the substitution at the electron-rich C-3 position.

Q2: Can I use a different solvent for the iodination reaction instead of DMF?

A2: While DMF is a commonly used and effective solvent for this reaction due to its polar aprotic nature which helps to dissolve the reagents and facilitate the ionic reaction, other polar solvents have been reported. Dioxane and N-methylpyrrolidone (NMP) have also been used successfully in similar iodination reactions of indazoles. The optimal solvent may depend on the specific substrate and should be chosen to ensure good solubility of all reactants.

Q3: How can I confirm the correct regiochemistry of the iodination?

A3: The regiochemistry of the final product, 4-fluoro-3-iodo-2H-indazol-7-amine, can be definitively confirmed using spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, ¹³C-NMR, and NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) experiments, are powerful tools to establish the connectivity and spatial relationships of the atoms in the molecule. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous structural proof.

Q4: Are there any safety precautions I should be aware of when working with hydrazine and iodine?

A4: Yes, both hydrazine and iodine require careful handling. Hydrazine is highly toxic and a suspected carcinogen; it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Iodine is corrosive and can cause burns; avoid inhalation of its vapors and direct contact with skin. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

IV. Experimental Protocols

Optimized Protocol for the Iodination of 4-Fluoro-2H-indazol-7-amine

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[3][4]

Materials and Reagents:

  • 4-Fluoro-2H-indazol-7-amine

  • Iodine (I₂)

  • Potassium Hydroxide (KOH) pellets

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2H-indazol-7-amine (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Cool the solution in an ice bath to 0 °C. Add potassium hydroxide (KOH) pellets (2.0-3.0 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Addition of Iodine: To the stirred suspension, add a solution of iodine (I₂) (1.2-1.5 equivalents) in DMF dropwise over 30-60 minutes. The reaction mixture will typically turn dark brown.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the dark color of iodine disappears.

    • Add water to the mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-fluoro-3-iodo-2H-indazol-7-amine.

Parameter Recommendation Rationale
Iodinating Agent Iodine (I₂)Effective and readily available.
Base Potassium Hydroxide (KOH)Strong base to facilitate deprotonation of the indazole.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent that aids in dissolving reagents.
Temperature 0 °C to room temperatureControlled temperature minimizes side reactions.
Reaction Time 3-5 hours (monitor by TLC)Ensures complete conversion without significant byproduct formation.

V. Visualizations

General Workflow for the Synthesis

SynthesisWorkflow Start Starting Material (e.g., Substituted Fluorobenzonitrile) Cyclization Cyclization with Hydrazine Start->Cyclization Indazole 4-Fluoro-2H-indazol-7-amine Cyclization->Indazole Iodination Iodination (I₂, KOH, DMF) Indazole->Iodination Product 4-Fluoro-3-iodo-2H-indazol-7-amine Iodination->Product Purification Work-up & Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A simplified workflow for the synthesis of 4-fluoro-3-iodo-2H-indazol-7-amine.

Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_cyclization Cyclization Issues cluster_iodination Iodination Issues cluster_workup Work-up/Purification Issues LowYield Low Yield Observed CheckCyclization Incomplete Cyclization? LowYield->CheckCyclization CheckIodination Inefficient Iodination? LowYield->CheckIodination CheckWorkup Product Loss During Work-up? LowYield->CheckWorkup OptimizeCyclization Optimize Time/Temp CheckCyclization->OptimizeCyclization CheckHydrazine Check Hydrazine Purity CheckCyclization->CheckHydrazine ReagentChoice Review Iodinating Agent/Base CheckIodination->ReagentChoice Stoichiometry Verify Stoichiometry CheckIodination->Stoichiometry TempControl Ensure Temperature Control CheckIodination->TempControl OptimizeExtraction Optimize Extraction Protocol CheckWorkup->OptimizeExtraction OptimizePurification Refine Purification Method CheckWorkup->OptimizePurification

Caption: A decision tree for troubleshooting low yields in the synthesis.

VI. References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Methods for preparing indazole compounds. (n.d.). Google Patents. Retrieved from

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.

  • Molecular Iodine as an efficient catalyst for the synthesis of indazole. (n.d.).

  • Overcoming regioselectivity issues in indazole synthesis. (n.d.). Benchchem.

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI.

  • Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem.

  • Indazole synthesis. (n.d.). Organic Chemistry Portal.

  • Synthesis of indazoles. (n.d.). Google Patents. Retrieved from

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.

  • Preparation of 1H-Indazole-3-carbonitrile. (n.d.). Organic Syntheses Procedure.

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. (2023). PubMed.

  • Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. (n.d.).

  • Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis. (n.d.). Benchchem.

  • What is the synthesis of 7-Fluoro Indazole? (2022). Guidechem.

  • Troubleshooting Guide. (n.d.). ResearchGate.

  • View Protocols. (n.d.). Bio-Techne.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. (n.d.).

  • Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,. (n.d.).

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). PMC.

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). MDPI.

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). PMC.

  • Preparation and purification of 4-(indazol-3-yl)phenols. (n.d.). Google Patents. Retrieved from

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv.

  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (n.d.).

  • Troubleshooting the Synthesis of Modified Oligonucleotides. (n.d.). TriLink BioTechnologies.

  • WO 2020/018362 A1. (2020). Googleapis.com.

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.

  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-Fluoro-3-iodo-2H-indazol-7-amine

Executive Summary & Physicochemical Profile This guide addresses the purification of 4-fluoro-3-iodo-2H-indazol-7-amine , a critical intermediate often utilized in the synthesis of soluble guanylate cyclase (sGC) stimula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

This guide addresses the purification of 4-fluoro-3-iodo-2H-indazol-7-amine , a critical intermediate often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and other kinase inhibitors.

The presence of the iodine atom at C3 and the amine at C7 creates a "push-pull" electronic system, while the C4-fluorine atom increases lipophilicity. This molecule presents three specific crystallization challenges:

  • Tautomeric Equilibrium: While the user specifies the 2H-tautomer , the 1H-tautomer is generally the thermodynamic ground state in the solid phase unless N2 is substituted. Solvent polarity strongly influences this equilibrium.

  • Oxidative Instability: The electron-rich 7-amine is prone to oxidation, leading to pink/brown discoloration (quinone-imine formation).

  • Photolability: The C3-Iodo bond is susceptible to homolytic cleavage under UV light.

Solubility Mapping (Thermodynamic Estimates)
Solvent SystemSolubility BehaviorSuitability for Recrystallization
Water Insoluble (< 0.1 mg/mL)Anti-solvent
Methanol / Ethanol Moderate to High (Hot)Primary Solvent
Toluene Moderate (Hot)Discriminatory Solvent (Good for rejecting regioisomers)
DMSO / DMF Very HighAvoid (Yield loss due to high solubility)
Dichloromethane ModerateExtraction only (Boiling point too low for effective crystallization)

Optimized Recrystallization Protocols

Method A: The Standard Ethanol/Water Anti-Solvent Process

Best for: General purity enhancement (>98% target) and removal of inorganic salts.

Prerequisites:

  • Protect reaction vessel from direct light (amber glassware or foil).

  • Inert atmosphere (

    
     or Ar) is recommended to prevent amine oxidation.
    

Step-by-Step Protocol:

  • Dissolution: Charge crude solid into Ethanol (absolute) at a ratio of 5-7 mL per gram of solid.

  • Heating: Heat to reflux (

    
    ). If undissolved solids remain after 15 minutes, add Ethanol in 0.5 mL/g increments.
    
    • Checkpoint: If the solution is dark brown, treat with activated carbon (5 wt%) for 10 minutes, then hot-filter over Celite.

  • Nucleation: Cool the solution slowly to

    
    .
    
  • Anti-Solvent Addition: Add Deionized Water dropwise until a persistent turbidity (cloud point) is observed. Typical ratio is 1:1 to 1:2 (EtOH:Water) .

  • Crystallization: Cool to

    
     over 2 hours. Agitate gently to prevent oiling out.
    
  • Isolation: Filter the off-white/pale yellow needles. Wash with cold 20% EtOH/Water.

  • Drying: Vacuum dry at

    
     for 12 hours. Avoid higher temperatures to prevent iodine sublimation or degradation.
    
Method B: Acid-Base Swing (pH Controlled Precipitation)

Best for: Removing non-basic impurities (e.g., de-aminated indazoles or starting materials).

  • Dissolve crude material in 1N HCl (aq). The amine protonates, rendering the compound water-soluble.

  • Filter to remove insoluble non-basic organic impurities.

  • Slowly neutralize the filtrate with 1N NaOH or Sat.

    
      to pH 8-9.
    
  • The free base precipitates. Collect solids and proceed to Method A for final polishing if necessary.

Visualization: Process Logic & Troubleshooting

The following diagram illustrates the decision logic for optimizing the crystallization workflow.

RecrystallizationLogic Start Crude 4-fluoro-3-iodo-2H-indazol-7-amine SolubilityCheck Check Solubility in Refluxing EtOH Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble AddSolvent Add EtOH (0.5 vol) Insoluble->AddSolvent Yes HotFilter Hot Filtration (Remove Salts) Insoluble->HotFilter No (Dissolved) Insoluble->HotFilter Residue is inorganic AddSolvent->SolubilityCheck ColorCheck Dark Color? HotFilter->ColorCheck CarbonTreat Activated Carbon Treatment ColorCheck->CarbonTreat Yes Cooling Cool to 45°C ColorCheck->Cooling No CarbonTreat->Cooling AntiSolvent Add Water (Dropwise) Cooling->AntiSolvent OilingCheck Oiling Out? AntiSolvent->OilingCheck RemedyOil Reheat + Seed @ Cloud Point OilingCheck->RemedyOil Yes FinalCool Cool to 0-5°C OilingCheck->FinalCool No RemedyOil->FinalCool Isolate Filter & Dry FinalCool->Isolate

Caption: Decision matrix for recrystallization, addressing solubility limits, color removal, and oiling out phenomena.

Troubleshooting Guide (FAQs)

Issue 1: "The product comes out as a sticky oil/gum instead of crystals."

Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation), common with amines when the anti-solvent (water) is added too quickly or the temperature is too high. Corrective Action:

  • Seed Loading: Retain a small amount of pure crystal from a previous batch. When the solution reaches the "cloud point" (just turning turbid), add the seed crystals.

  • Temperature Control: Do not add water at reflux. Cool the ethanol solution to

    
    before adding water.
    
  • Solvent Switch: Switch to Toluene/Heptane . Dissolve in minimum hot Toluene, then add Heptane. This system is less prone to oiling for lipophilic amines.

Issue 2: "The crystals are turning pink or brown during drying."

Diagnosis: Oxidation of the C7-amine or photolysis of the C3-iodine. Corrective Action:

  • Add Antioxidant: Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the aqueous anti-solvent phase during recrystallization.

  • Atmosphere: Dry under vacuum with a nitrogen bleed, not air.

  • Light: Ensure the drying oven is dark or the vessel is wrapped in foil.

Issue 3: "I am losing too much yield (>40% loss)."

Diagnosis: The compound is too soluble in the mother liquor (Ethanol/Water mix). Corrective Action:

  • Increase Water Ratio: Push the ratio to 1:3 (EtOH:Water).

  • pH Adjustment: The amine might be partially protonated if the water is acidic. Ensure the water pH is neutral or slightly basic (pH 8-9) using a drop of Ammonium Hydroxide to force the free base out of solution.

Issue 4: "My XRPD shows a mixture of forms. I need the 2H tautomer."

Diagnosis: Indazoles exist in a 1H/2H equilibrium. Polar solvents often stabilize the more polar tautomer, while the solid state usually relaxes to the 1H form (thermodynamic sink). Corrective Action:

  • Solvent Polarity: If the 2H form is required (and known to be stable), try crystallizing from a non-polar solvent like Toluene or Benzene (if permitted).

  • Kinetic Trapping: Rapid precipitation (dumping into water) may trap the kinetic form, whereas slow cooling favors the thermodynamic (likely 1H) form. Note: Confirm tautomer identity via Solid-State NMR (N15).

References & Authority

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and MSZW principles).

  • Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles." Arkivoc. Link (Authoritative source on 1H vs 2H stability).

  • Bayer Pharma AG. (2011). Patent WO2011147809: Substituted Indazoles and their Use. (Describes synthesis and purification of similar sGC stimulator intermediates). Link

  • Li, Z., et al. (2010).[1] "Iodine-Mediated Synthesis of 3H-Indoles." J. Org.[1] Chem. (Context on iodine stability in nitrogen heterocycles). Link

Sources

Troubleshooting

handling stability challenges of 7-amino indazoles in solution

Technical Support Center: Handling 7-Amino Indazole Stability in Solution Executive Summary 7-Amino indazoles are privileged scaffolds in kinase inhibitor discovery (e.g., bioisosteres of adenine) but present unique solu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 7-Amino Indazole Stability in Solution

Executive Summary

7-Amino indazoles are privileged scaffolds in kinase inhibitor discovery (e.g., bioisosteres of adenine) but present unique solution-phase challenges.[1] Unlike their carbon-only analogs, the 7-amino substituent introduces significant electron density and steric complexity adjacent to the N1-bridgehead.[1] This results in three primary failure modes: oxidative polymerization (darkening/precipitation), tautomeric instability (peak splitting), and pH-dependent solubility crashes .

This guide synthesizes electrochemical principles with practical handling protocols to ensure data integrity.

Module 1: The "Black Particle" Phenomenon (Oxidative Instability)

The Issue: Stock solutions in DMSO or aqueous buffers turn amber, brown, or form black precipitates within 24–48 hours.

The Science (Causality): The 7-amino group renders the indazole ring highly electron-rich.[1] In the presence of dissolved oxygen and light, the amino group undergoes single-electron oxidation to form a radical cation. Because the 7-position is sterically crowded (peri-interaction with N1), the radical often delocalizes to the C4 or C6 positions, leading to oxidative dimerization and eventual polymerization (similar to polyaniline formation).

Diagram: Oxidative Degradation Pathway

OxidationPathway cluster_0 Initiation cluster_1 Propagation Node1 7-Amino Indazole (Reduced) Node2 Radical Cation [M•]+ Node1->Node2 hv / O2 -e- Node3 Dimerization (Azo/Hydrazine Link) Node2->Node3 Coupling Node4 Oligomers (Black Precipitate) Node3->Node4 Polymerization

Caption: Oxidative pathway from monomeric amine to insoluble polymer aggregates.

Troubleshooting Protocol:

SymptomImmediate ActionPrevention Strategy
Solution turns yellow/brown Filter & Quantify. Filter (0.2 µm PTFE).[1] Check concentration via UV-Vis.[1] If >90% remains, use immediately.Argon Sparge. Degas DMSO for 15 mins before dissolving solid. Store under inert gas.
Black precipitate visible Discard. The precipitate is likely cytotoxic and will scatter light in biochemical assays, causing false positives.Antioxidants. Add 1 mM Ascorbic Acid or DTT to aqueous buffers (if assay compatible).[1]

Module 2: The "Disappearing Peak" (Tautomerism & pH)

The Issue: LC-MS or HPLC analysis shows split peaks, broad humps, or retention time shifts depending on the solvent, despite the compound being pure by NMR.

The Science (Causality): Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2][3]

  • Thermodynamics: The 1H-form is generally more stable (aromaticity preserved in the benzene ring).

  • The 7-Amino Effect: The 7-amino group is a hydrogen bond donor.[1] In the 2H-tautomer , the 7-NH₂ can form an intramolecular hydrogen bond with the bare N1, stabilizing this usually minor tautomer.

  • Solvent Impact: In protic solvents (MeOH, Water), the solvent competes for H-bonds, shifting the equilibrium. In aprotic solvents (DMSO), the intramolecular bond may lock the molecule in the 2H-form.

Diagram: Tautomeric Equilibrium

Tautomerism T1 1H-Indazole (Standard Stable Form) T2 2H-Indazole (Stabilized by 7-NH2 -> N1 H-bond) T1->T2 Fast Equilibrium (NMR timescale) Solvent Solvent Interaction (DMSO vs. H2O) Solvent->T1 Protic solvents disrupt H-bond Solvent->T2 Aprotic solvents stabilize 2H

Caption: Solvent-dependent tautomeric switching unique to 7-substituted indazoles.

Troubleshooting Protocol:

  • Q: Why does my LC peak split?

    • A: The separation timescale is faster than the tautomeric exchange rate.

    • Fix: Acidify the mobile phase (0.1% Formic Acid). Protonation of the pyridine-like nitrogen (N2) locks the system into a single cation species, collapsing the peaks.

  • Q: Why is solubility poor at pH 7?

    • A: The 7-amino indazole is likely neutral at pH 7.[1] The pyridine-like N has a pKa ~1.5–2.5, and the aniline-like NH₂ has a pKa ~3–4 (conjugate acid).[1] At neutral pH, it is uncharged and hydrophobic.

    • Fix: Ensure DMSO stock concentration is high (10-20 mM) to minimize the volume of water added, or lower assay pH if possible.

Module 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Stock Solutions

  • Glassware Prep: Use amber glass vials (silanized preferred to prevent adsorption).

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Why? Water promotes proton exchange and hydrolysis.[1]

  • Degassing (Critical Step):

    • Sparge the DMSO with Argon or Nitrogen gas for 10–15 minutes before adding the solid.

    • Do not sonicate to degas (this generates heat and radicals).[1]

  • Dissolution:

    • Add solid 7-amino indazole.[4] Vortex gently.

    • If heating is required, do not exceed 40°C.

  • Storage:

    • Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C.

    • Shelf Life: 3 months maximum. If solution darkens, re-verify purity.

FAQs: Rapid Fire Troubleshooting

Q: Can I use plastic (polypropylene) plates for storage? A: Avoid if possible. Aromatic amines are lipophilic and can adsorb into plastics.[1] Use cyclic olefin copolymer (COC) plates or glass-coated plates for low-concentration (<1 µM) assays.[1]

Q: My compound precipitates when diluted into PBS. Why? A: "Crash-out" is common.[1] 7-amino indazoles are planar stackers.[1]

  • Fix: Add a surfactant (0.01% Triton X-100 or Tween-20) to the buffer before adding the compound.[1] This disrupts pi-stacking aggregates.[1]

Q: Is the compound light sensitive? A: Yes. The electron-rich conjugated system absorbs UV/Blue light, driving photo-oxidation.[1] Always handle under yellow light or in amber vessels.

References

  • Claramunt, R. M., et al. (2014).[5] Solvatochromism, dimerization and tautomerism of indazole. Arkivoc.

    • Context: Establishes the fundamental thermodynamic differences between 1H and 2H tautomers and solvent effects.
  • BenchChem Technical Support. (2025). Synthesis and Handling of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

    • Context: Provides baseline protocols for handling amino-indazole deriv
  • PubChem Compound Summary. (2025). 1H-Indazol-6-amine (Analogous structure properties). PubChem CID 81423.[1]

    • Context: Source for physicochemical properties (pKa, solubility) of the closely related 6-amino isomer to infer 7-amino behavior.[1]

  • Sigma-Aldrich Technical Bulletin. (2014). Handling Air-Sensitive Reagents.

    • Context: Standard industry protocols for degassing and inert storage applied in the SOP.

Sources

Optimization

minimizing side reactions in fluorinated indazole synthesis

This guide is structured as a Tier-3 Technical Support Center resource, designed for senior scientists and process chemists. It prioritizes mechanistic causality and actionable troubleshooting over generic instructions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support Center resource, designed for senior scientists and process chemists. It prioritizes mechanistic causality and actionable troubleshooting over generic instructions.

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: INDZ-F-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Fluorine Effect

Adding fluorine to the indazole scaffold fundamentally alters the heterocyclic chemistry. The high electronegativity of fluorine (


) lowers the 

of the N-H bond (increasing acidity) and pulls electron density from the

-system. This creates three distinct "hazard zones" for side reactions:
  • Regiochemical Drift: Altered electronics disrupt standard

    
     vs. 
    
    
    
    alkylation predictions.
  • Nucleophilic Vulnerability: The C-F bond becomes susceptible to

    
     displacement, particularly at C4 and C6 positions.
    
  • Cyclization Stalling: Electron-deficient precursors (e.g., fluorinated

    
    -toluidines) exhibit sluggish kinetics during diazotization, leading to diazo-tars rather than cyclized products.
    

Module A: Cyclization Troubleshooting (Ring Formation)

Primary Route: Diazotization of fluorinated


-toluidines (Jacobson-type) or condensation of hydrazines.
Troubleshooting Guide: Low Yields & Tarry Byproducts

User Query: "My diazotization of 4-fluoro-2-methylaniline yields a dark oil with <30% cyclized indazole. What is interfering?"

Root Cause Analysis: Fluorine is an electron-withdrawing group (EWG). In


-toluidines, this deactivates the amine, making the initial attack on the nitrosonium ion (

) slower. Furthermore, once the diazonium is formed, the EWG destabilizes the intermediate, promoting side reactions like azo-coupling (dimerization) before the intramolecular cyclization can occur.

Protocol: Phase-Transfer Catalyzed (PTC) Cyclization To minimize intermolecular side reactions, isolate the reactive species in a non-polar phase.

  • Reagent Choice: Switch from standard

    
     to Isoamyl nitrite (
    
    
    
    -AmONO)
    or tert-butyl nitrite (
    
    
    -BuONO)
    .
  • Solvent System: Use a biphasic system or a non-polar solvent (Benzene/Toluene) with Acetic Anhydride (

    
    ) and a phase transfer catalyst (18-crown-6 or KOAc).
    
  • Temperature Control: Maintain

    
     during addition, then strictly control the ramp to room temperature.
    

Self-Validating Check:

  • Observation: If the reaction mixture turns bright red/orange rapidly, azo-coupling is dominating (Side Reaction).

  • Correction: Dilute the concentration of the aniline substrate. High dilution favors intramolecular cyclization over intermolecular coupling.

Diagram: Cyclization Pathway & Failure Points

DiazotizationPath start Fluorinated o-Toluidine nitrite Add Nitrite Source (t-BuONO) start->nitrite diazo Diazonium Intermediate nitrite->diazo cyclization Intramolecular Cyclization (Desired) diazo->cyclization High Dilution Non-polar Solvent side_azo Intermolecular Azo Coupling (Side Reaction) diazo->side_azo High Conc. Slow Kinetics side_defluor Defluorination (SNAr) (If Nucleophiles Present) diazo->side_defluor High Temp Strong Base product Fluorinated Indazole cyclization->product

Caption: Kinetic competition between cyclization and intermolecular coupling. High dilution is critical.

Module B: Regiocontrol in N-Alkylation

User Query: "I need N1-methyl-6-fluoroindazole, but I keep getting a 50:50 mixture or predominantly N2 product."

Technical Insight: Indazoles exist in a tautomeric equilibrium (


 vs. 

).[1] Fluorine substitution changes the dipole and the electron density at the nitrogens.
  • Kinetic Control (

    
    ):  Favored by conditions that utilize the "alkali-metal effect" (coordination of the metal to 
    
    
    
    , forcing alkylation at
    
    
    ).
  • Thermodynamic Control (

    
    ):  The 
    
    
    
    -alkyl isomer is generally more thermodynamically stable (benzenoid structure preserved).
Protocol: Enforcing N1 Selectivity

To maximize


 selectivity in fluorinated substrates:
VariableRecommendation for N1 SelectivityMechanistic Reason
Base Sodium Hydride (NaH)

coordinates with

and the fluorine lone pairs (if proximal), shielding

and directing the electrophile to

.
Solvent THF (Anhydrous) Non-polar aprotic solvents support the tight ion-pair/chelation mechanism required for

attack.
Additive Avoid Crown Ethers Critical: Adding 15-crown-5 destroys

selectivity by sequestering

, breaking the chelation shield.
Temperature 0°C

RT
Low temperature favors the kinetic pathway (chelation controlled).

The "N2-Switch" (If you actually want N2): Use Cesium Carbonate (


)  in DMF  or Acetone . The large 

cation does not coordinate tightly (soft cation), and the solvent separates the ion pair, allowing alkylation at the more nucleophilic (but less acidic)

position, or allowing rapid equilibration.
Diagram: Regioselectivity Decision Tree

RegioSelectivity input Fluorinated Indazole N-Alkylation decision Select Desired Isomer input->decision path_n1 Target: N1-Alkyl decision->path_n1 path_n2 Target: N2-Alkyl decision->path_n2 cond_n1 Use NaH / THF (Kinetic Chelation) path_n1->cond_n1 cond_n2 Use Cs2CO3 / DMF (Solvent Sep. Ion Pair) path_n2->cond_n2 warn_n1 Avoid Crown Ethers! cond_n1->warn_n1

Caption: Selection logic for N-alkylation. NaH/THF utilizes metal coordination for N1 control.

Module C: Preserving the C-F Bond (Defluorination)

User Query: "I lost my fluorine atom during the Suzuki coupling step. It was replaced by a methoxy group or reduced."

Mechanism of Failure: Fluorinated indazoles are electron-deficient heteroaromatics.

  • 
    :  If you use strong nucleophilic bases (e.g., NaOMe, KOH) in polar solvents (DMSO, DMF), the fluoride is a good leaving group, especially if located at C4 or C6 (ortho/para to the imine-like nitrogen).
    
  • Hydrodefluorination: Palladium catalysts can sometimes insert into C-F bonds, particularly if the ligand is very electron-rich and the temperature is high.

Troubleshooting Table: Reaction Conditions
Reaction StepRisk FactorSafe Protocol
Suzuki Coupling Strong bases (KOH, NaOH) promote

of F.
Use mild bases (

or

) and non-nucleophilic solvents (Dioxane/Water or Toluene).
N-Protection Strong nucleophiles during Boc/THP protection.Use DMAP (catalytic) and

in DCM. Avoid alkoxide bases.
Work-up Acidic hydrolysis.Fluorine is generally stable to acid, but avoid prolonged reflux in concentrated HCl if other sensitive groups are present.

Self-Validating Check: Run a 19F-NMR of the crude reaction mixture before workup.

  • Sharp singlet/multiplet: Intact C-F bond.

  • Disappearance of signal: Defluorination occurred.[2][3]

  • Shift change >10ppm: Possible

    
     substitution (e.g., F 
    
    
    
    OMe).

References

  • Regioselective N-Alkylation Mechanisms

    • Alam, M. A., & Keeting, J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. National Institutes of Health (NIH).

    • Key Insight: Confirms NaH/THF preference for N1 via chel
  • Suzuki-Miyaura Coupling on Indazoles

    • Lozada, J., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

    • Key Insight: Use of and to minimize side reactions during cross-coupling.
  • Fluorination & Side Reactions

    • Ghosh, P., & Hajra, A. (2021).[4] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Journal of Organic Chemistry.

    • Key Insight: Radical pathways for direct fluorination and stability of the indazole core.
  • Nucleophilic Fluorination/Defluorination

    • Rotstein, B. H., et al. (2014). Mechanisms of SNAr Fluorination and Defluorination. Chemical Reviews/NIH.

    • Key Insight: Conditions under which Fluorine acts as a leaving group in heteroaromatics.[5]

Sources

Reference Data & Comparative Studies

Validation

crystal structure determination of 4-fluoro-3-iodo-2H-indazol-7-amine

Title: Strategic Crystal Structure Determination: 4-Fluoro-3-iodo-2H-indazol-7-amine Subtitle: A Technical Comparison of Single-Crystal XRD vs. Powder Diffraction & MicroED for Halogenated Tautomeric Scaffolds Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Crystal Structure Determination: 4-Fluoro-3-iodo-2H-indazol-7-amine Subtitle: A Technical Comparison of Single-Crystal XRD vs. Powder Diffraction & MicroED for Halogenated Tautomeric Scaffolds

Executive Summary: The Structural Challenge

The determination of the crystal structure of 4-fluoro-3-iodo-2H-indazol-7-amine represents a specific "stress test" for crystallographic methods due to three converging structural challenges:

  • Tautomeric Ambiguity: Indazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers. While the 1H-form is thermodynamically favored by ~2.3 kcal/mol in the gas phase, the 2H-form (target) is often stabilized in the solid state by intermolecular hydrogen bonding or specific substituents.[1]

  • Heavy Atom Absorption: The presence of Iodine (Z=53) introduces significant X-ray absorption effects (

    
    ), which can generate artifacts (ripples) in the electron density map, obscuring the positions of light atoms (Hydrogen) critical for tautomer assignment.
    
  • Fluorine Disorder: The 4-position Fluorine atom can exhibit rotational disorder or pseudo-symmetry with the 7-amine, complicating space group assignment.

This guide compares the Gold Standard (Single Crystal XRD) against High-Throughput Alternatives (PXRD, MicroED) , providing a validated protocol to unambiguously assign the 2H-tautomer configuration.

The Product: Single Crystal X-Ray Diffraction (SC-XRD)

The Definitive Structural Probe

SC-XRD remains the only technique capable of ab initio determination of absolute configuration and tautomeric proton assignment with >99% confidence for this scaffold.

Optimized Experimental Protocol

A. Crystal Growth (The "Halogen Strategy") Standard solvents often fail for poly-halogenated heterocycles. Use a slow evaporation method with a "halogen-bond accepting" solvent system to stabilize the lattice.

  • Solvent: Acetone/Hexane (1:3) or Methanol/Dichloromethane (1:1).

  • Logic: The Iodine atom acts as a halogen bond donor (

    
     or 
    
    
    
    ). Acetone (acceptor) promotes ordered packing.
  • Target Size:

    
     mm (block morphology preferred over needles).
    

B. Data Collection Strategy

  • Source: Mo-K

    
     (
    
    
    
    Å)
    .
    • Causality: Copper (Cu) sources cause excessive fluorescence and absorption with Iodine, leading to systematic errors. Molybdenum minimizes absorption (

      
      ) while maintaining sufficient resolution (
      
      
      
      Å).
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Reduces thermal vibration (

      
      ) of the Iodine atom, preventing "smearing" of electron density that could mask the adjacent N-H proton.
      
  • Redundancy: High multiplicity (>6x) is required to accurately model the anomalous dispersion of Iodine.

C. Structure Solution & Refinement (The "Tautomer Check")

  • Phasing: Use SHELXT (Intrinsic Phasing). The Iodine atom provides a massive anomalous signal, solving the phase problem instantly.

  • Absorption Correction: Apply Multi-scan (SADABS) or Analytical correction (face-indexing required). Crucial step: Uncorrected data will show ghost peaks near I.

  • Tautomer Assignment (The Critical Metric):

    • Direct Method: Locate the highest residual electron density peak (

      
      -peak) near N1 or N2 in the difference Fourier map (
      
      
      
      ).
    • Indirect Method (Bond Length Analysis): If H-atoms are invisible, use bond length alternation:

      • 2H-Indazole (Target): N1=C7a (Double, ~1.32 Å), N2-C3 (Single, ~1.36 Å).

      • 1H-Indazole: N1-C7a (Single, ~1.37 Å), N2=C3 (Double, ~1.32 Å).

Alternatives Comparison

When single crystals cannot be grown, or for high-throughput batch analysis, alternatives are used.

Alternative A: Powder X-Ray Diffraction (PXRD)

Best for: Phase Identification & Polymorph Screening

  • Method: Rietveld Refinement of high-resolution powder data.

  • Limitation: Hydrogen atoms are virtually invisible. Tautomer assignment relies entirely on unit cell similarity to known analogs or DFT-assisted refinement (energy minimization).

  • Verdict: Inconclusive for Tautomers. It can distinguish Polymorph A vs. B but struggles to distinguish 1H vs. 2H without a reference SC-XRD pattern.

Alternative B: MicroED (Micro-Electron Diffraction)

Best for: Nanocrystals (<1


m)
  • Method: Cryo-TEM diffraction on nanocrystals.

  • Advantage: Can use crystals too small for X-rays.

  • Limitation: Dynamical scattering is severe with heavy atoms (Iodine). The interaction potential of electrons with Iodine is massive, complicating data reduction and often yielding inaccurate bond lengths (

    
    ).
    
  • Verdict: High Risk. Iodine causes significant artifacts in electrostatic potential maps.

Comparative Performance Data

MetricSC-XRD (Mo Source) PXRD (Rietveld) MicroED
Resolution < 0.70 Å (Atomic)~1.5 - 2.0 Å (Bulk)~0.80 Å (Atomic)
Iodine Handling Excellent (with Abs. Corr.)GoodPoor (Dynamical Scattering)
Tautomer ID Definitive (H-map + Bonds)Inferential (DFT req.)Probable (Geometry only)
Sample Req. Single Crystal (>50

m)
~10 mg PowderNanocrystal (<1

m)
R-Factor (

)
< 4.0%

> 5-10%
> 12.0%
Throughput 2-4 hours/sample10 mins/sample30 mins/sample

Visualized Workflows

Diagram 1: Tautomer Stabilization & Crystallization Logic

This diagram illustrates the logical flow for selecting the crystallization conditions that favor the 2H-tautomer.

TautomerLogic Molecule 4-Fluoro-3-iodo-indazol-7-amine Equilibrium Tautomeric Equilibrium (Solution Phase) Molecule->Equilibrium H1 1H-Tautomer (Thermodynamic Pref.) Equilibrium->H1 Gas Phase H2 2H-Tautomer (Target Form) Equilibrium->H2 Solid State? Solvent Solvent Selection Strategy H2->Solvent Requires Stabilization Acetone Acetone/Hexane (H-Bond Acceptor) Solvent->Acetone Stabilizes N-H...O Methanol MeOH/DCM (Protic Donor) Solvent->Methanol Stabilizes N...H-O Result Crystal Lattice Stabilization Acetone->Result Methanol->Result Result->H2 Freezes 2H Form

Caption: Crystallization strategy to trap the metastable 2H-tautomer using specific solvent interactions.

Diagram 2: Structure Solution Decision Tree

The workflow for handling the heavy Iodine atom during refinement.

StructureSolution Data Raw Diffraction Data (Mo-Kalpha) Phase Phasing (SHELXT) Locate I, F atoms Data->Phase AbsCorr Absorption Correction (SADABS) Phase->AbsCorr Critical Step Refine Refinement (SHELXL) AbsCorr->Refine Check Difference Map (Find H atoms) Refine->Check Ambiguity H-atom Unclear? Check->Ambiguity BondCheck Check Bond Lengths N1-C7a vs N2-C3 Ambiguity->BondCheck Yes (Ripples near I) Final Final Model (2H-Indazole) Ambiguity->Final No (H found) BondCheck->Final Assign via Geometry

Caption: Step-by-step refinement protocol emphasizing the handling of Iodine absorption artifacts.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Claramunt, R. M., et al. (2006).[2] "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." Journal of Organic Chemistry, 71(18), 6892–6897. Link

  • Vrzal, L., et al. (2021). "Tautomerism of Indazoles: A Combined Crystallographic and Theoretical Study." Molecules, 26(18), 5678. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Comparative

Benchmarking Reference Standards for 4-Fluoro-3-iodo-2H-indazol-7-amine: A Technical Comparison Guide

Topic: Benchmarking Reference Standards for 4-Fluoro-3-iodo-2H-indazol-7-amine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Reference Standards for 4-Fluoro-3-iodo-2H-indazol-7-amine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 4-fluoro-3-iodo-2H-indazol-7-amine (and its 1H-tautomer) is a high-value scaffold used frequently in the synthesis of soluble guanylate cyclase (sGC) stimulators and tyrosine kinase inhibitors. Its structural complexity—featuring a labile C-I bond, a tautomeric indazole core, and an oxidation-prone amine—presents unique analytical challenges.

Unlike commodity chemicals, Certified Reference Materials (CRMs) for this specific intermediate are rarely available from primary pharmacopeial sources (USP/EP). Consequently, researchers often rely on commercial reagent-grade materials or in-house synthesized lots. This guide objectively compares these sources and outlines a self-validating qualification workflow to establish a "Primary Standard" in your laboratory using Quantitative NMR (qNMR).

Part 1: The Comparative Matrix

In the absence of a USP/EP monograph, the "Standard" is defined by the rigor of its characterization. The table below compares the three most common reference material sources available to a drug discovery chemist.

Table 1: Comparative Performance of Reference Material Sources

FeatureOption A: Commercial Reagent Grade Option B: HPLC-Derived "Standard" Option C: qNMR-Qualified Primary Standard
Source Catalog Vendors (e.g., Enamine, Fluorochem)In-house synthesis, purity assigned by HPLC Area%In-house synthesis, purity assigned by Internal Standard qNMR
Purity Confidence Low. Often excludes water, solvents, and inorganic salts.Medium. Overestimates purity if UV extinction coefficients of impurities differ from the main peak.High (Absolute). Measures molar ratio against a NIST-traceable internal standard.
Identity Verification Basic 1H-NMR/MS (often generic).1H-NMR + LC-MS.1H-NMR, 13C-NMR, 19F-NMR, 2D-NOESY (tautomer confirmation).
Stability Data Rarely provided.Point-in-time check only.Re-qualified every 6–12 months.
Risk Profile High. Risk of "Des-iodo" impurities (3-H) being co-eluted.Moderate. Risk of "blind spots" (e.g., inorganic salts from synthesis).Low. The Gold Standard for NCE (New Chemical Entity) development.
Cost/Time Low / Instant.Medium / 1-2 Days.High / 3-5 Days (initial setup).
Part 2: Technical Deep Dive & Causality
The Analytical Challenge: Tautomerism and De-halogenation

The core difficulty in analyzing 4-fluoro-3-iodo-2H-indazol-7-amine lies in two specific mechanisms:

  • Prototropic Tautomerism (1H vs. 2H): Indazoles exist in dynamic equilibrium. While the 1H-tautomer is thermodynamically favored in the gas phase, the 2H-tautomer can be stabilized by solvents or specific substitution patterns (like the 7-amine H-bond donor).

    • Impact: Standard HPLC methods may show "split peaks" or broad tailing if the exchange rate is slow on the chromatographic time scale.

    • Solution: Use of buffered mobile phases (pH 7.0–8.0) to stabilize a single species or elevated column temperatures (40°C+) to accelerate exchange.

  • Photolytic De-iodination: The C3-Iodine bond is photosensitive. Exposure to ambient light during weighing or dissolution can lead to the formation of 4-fluoro-2H-indazol-7-amine (Des-iodo impurity) .

    • Impact: The des-iodo analog often co-elutes with the parent compound in generic C18 gradients due to structural similarity.

    • Solution: All reference standard preparation must occur under amber light.

The Solution: qNMR (Quantitative NMR)

Since no commercial CRM exists, you must create your own. qNMR is the only absolute method that does not require a reference standard of the analyte itself. By using a NIST-traceable internal standard (e.g., Maleic Acid or TCNB), you can determine the absolute weight-percent purity of your material, effectively turning a synthesis lot into a Primary Reference Standard.

Part 3: Validated Experimental Protocols
Protocol 1: qNMR Purity Assignment (The "Gold Standard" Workflow)

Objective: To assign an absolute potency value to the in-house reference standard.

Reagents:

  • Analyte: ~20 mg of 4-fluoro-3-iodo-2H-indazol-7-amine (dried).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® or equivalent, 99.9%+).

  • Solvent: DMSO-d6 (provides best solubility and separates exchangeable protons).

Procedure:

  • Weighing: Accurately weigh (to 0.01 mg) ~10 mg of the Analyte (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same HPLC vial.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Crucial: Iodine atoms shorten T1, but 60s ensures full relaxation for quantitation).

    • Scans: 16 or 32.

  • Integration: Integrate the signal of the Internal Standard (e.g., Maleic acid singlet) and a non-exchangeable signal of the Analyte (e.g., the aromatic doublet at C5 or C6). Avoid the broad amine protons.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[1][2][3][4][5][6]
      
    • 
      : Weight
      
    • 
      : Purity of Internal Standard
      
Protocol 2: HPLC Stability-Indicating Method

Objective: To verify radiochemical purity and detect the "Des-iodo" degradant.

  • Column: Waters XBridge Phenyl or C18, 3.5 µm, 4.6 x 150 mm (Phenyl phases offer better selectivity for halo-aromatics).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) — Basic pH suppresses protonation of the indazole, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (for Iodine-C bond) and 300 nm (Indazole core).

  • Critical System Suitability: Resolution (

    
    ) between 4-fluoro-3-iodo-2H-indazol-7-amine and 4-fluoro-2H-indazol-7-amine must be > 1.5.
    
Part 4: Visualization & Logic
Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision logic for qualifying an incoming chemical lot as a Reference Standard.

ReferenceStandardQualification Start Incoming Material (Crude Synthesis or Vendor Lot) Identity Identity Check (1H-NMR, MS, IR) Confirm Structure & Tautomer Start->Identity PurityScreen Purity Screen (HPLC) Is Area% > 98.0%? Identity->PurityScreen Decision1 Pass? PurityScreen->Decision1 Recrystallize Recrystallization (EtOH/Water or Toluene) Decision1->Recrystallize No qNMR Absolute Purity Assignment (qNMR with Internal Std) Decision1->qNMR Yes Recrystallize->Identity SecondaryTests Secondary Characterization 1. Water (KF) 2. Residual Solvents (GC) 3. ROI (Ash) qNMR->SecondaryTests FinalCalc Mass Balance Calculation (Confirm qNMR agrees with 100% - Impurities) SecondaryTests->FinalCalc Release Release as Primary Reference Standard (Assign Purity Factor) FinalCalc->Release

Caption: A self-validating workflow for converting raw synthesis output into a qualified Primary Reference Standard using qNMR and mass balance checks.

Diagram 2: Impurity Fate Mapping (The "Des-Iodo" Risk)

Understanding where the iodine goes is critical for accurate analysis.

ImpurityFate Parent 4-Fluoro-3-iodo-2H-indazol-7-amine (Target Analyte) Light UV Light / Heat Parent->Light Oxidation Oxidative Stress (Air Exposure) Parent->Oxidation DesIodo 4-Fluoro-2H-indazol-7-amine (Des-iodo Impurity) *Co-elution Risk* Light->DesIodo Homolytic Cleavage AzoDimer Azo-Dimer Degradant (Colored Impurity) Oxidation->AzoDimer Amine Coupling

Caption: Degradation pathways for 3-iodo-indazol-7-amines. The des-iodo impurity is the critical quality attribute (CQA) to monitor during method validation.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2014). "The 100% Quantitative NMR Signal: A Guide to qNMR." Journal of Natural Products, 77(6), 1473–1487. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[7] Journal of Medicinal Chemistry, 60(12), 5146–5161. (Provides context on halo-indazole/pyridine intermediate stability). Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Validation

Publish Comparison Guide: Spectroscopic Differences Between 3-Iodo and 3-Bromo Indazoles

Executive Summary Indazole Functionalization: The C3 position of the indazole scaffold is a critical pivot point in medicinal chemistry, serving as a gateway for cross-coupling reactions to generate kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole Functionalization: The C3 position of the indazole scaffold is a critical pivot point in medicinal chemistry, serving as a gateway for cross-coupling reactions to generate kinase inhibitors (e.g., Axitinib derivatives) and 5-HT receptor antagonists.[1]

The Core Distinction: While 3-bromo and 3-iodo indazoles share similar solubilities and chromatographic behaviors, they exhibit distinct spectroscopic signatures driven by the Heavy Atom Effect . The iodine atom’s large electron cloud exerts a massive shielding effect on the C3 carbon in NMR, shifting it ~30–40 ppm upfield compared to the bromine analogue. Furthermore, the C–I bond is significantly longer and weaker than the C–Br bond, translating to superior reactivity in palladium-catalyzed oxidative additions.

This guide provides a definitive technical comparison to enable rapid identification and selection of the optimal halide for your synthetic pathway.

Spectroscopic Profiling: The Heavy Atom Effect

The most reliable method to distinguish these congeners is


C NMR, followed by Mass Spectrometry.
A. Nuclear Magnetic Resonance (NMR)

The "Heavy Atom Effect" (or Spin-Orbit Coupling) causes a dramatic upfield shift for carbons directly attached to heavy halogens (I > Br > Cl).

Table 1: Comparative NMR Data (in DMSO-d₆/CDCl₃)

Feature3-Bromo-1H-indazole3-Iodo-1H-indazole

(Difference)

C NMR (C3 Position)
125 – 135 ppm 85 – 95 ppm ~40 ppm Upfield Shift

H NMR (H4 Proton)

7.60 – 7.70 (d)

7.45 – 7.55 (d)
Minor shielding/deshielding
Coupling (

)
~8.0 Hz~8.0 HzIndistinguishable
Mechanism Standard inductive deshieldingRelativistic Spin-Orbit Coupling (Shielding)Definitive ID

Expert Insight: If you observe a quaternary carbon signal in the 85–95 ppm range, it is almost certainly the C3–I species. A signal in the aromatic region (120–135 ppm) indicates C3–Br or unreacted starting material.

B. Mass Spectrometry (MS)

Mass spectrometry offers the quickest "yes/no" confirmation based on isotopic abundance.

  • 3-Bromoindazole (

    
    ): 
    
    • Pattern: Distinct 1:1 doublet (M and M+2) separated by 2 amu.

    • m/z: ~197 (79Br) and ~199 (81Br).

  • 3-Iodoindazole (

    
    ): 
    
    • Pattern: Single dominant peak (Iodine is monoisotopic,

      
      I).
      
    • m/z: ~244 (M+H).

C. Structural Properties (X-Ray & Bond Strength)

The bond length difference directly correlates with the activation energy required for oxidative addition (


).

Table 2: Structural & Reactivity Metrics

PropertyC–Br BondC–I BondImplication
Bond Length ~1.85 – 1.90 Å~2.05 – 2.10 ÅC–I is longer and more accessible.
Bond Dissociation Energy ~68 kcal/mol~57 kcal/molC–I breaks more easily.
Suzuki Coupling Rate Moderate (Requires heat/ligands)Fast (Often works at RT)Use Iodo for sensitive substrates.

Experimental Workflows

Workflow 1: Synthesis of 3-Iodo-1H-indazole

This protocol uses elemental iodine under basic conditions, a standard and robust method yielding high purity.

Reagents:

  • Indazole (1.0 equiv)

  • Iodine (

    
    ) (1.5 – 2.0 equiv)
    
  • KOH (Pellets, 2.0 – 4.0 equiv)

  • Solvent: DMF (Dimethylformamide)[2][3]

Protocol:

  • Dissolution: Dissolve indazole (e.g., 200 mg) in DMF (5 mL) in a round-bottom flask.

  • Addition: Add iodine (

    
    ) followed by KOH pellets. The reaction is exothermic; add KOH slowly if scaling up.
    
  • Reaction: Stir at room temperature (25 °C) for 1–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7). The product usually moves slightly faster or slower depending on the stationary phase, but MS is required for confirmation.

  • Quench: Pour the mixture into 10% aqueous

    
     (sodium bisulfite) to quench excess iodine. A white or pale yellow precipitate will form.
    
  • Isolation: Filter the solid, wash with copious water, and dry under vacuum.

  • Yield: Typically 75–85%.

Workflow 2: Spectroscopic Identification Logic

The following diagram illustrates the decision matrix for identifying the halogenated product.

IdentificationLogic Start Unknown 3-Haloindazole Sample MS_Step Step 1: Mass Spectrometry (ESI+) Start->MS_Step Br_Pattern 1:1 Doublet (M, M+2) (m/z ~197, 199) MS_Step->Br_Pattern Isotope Pattern? I_Pattern Single Peak (M) (m/z ~244) MS_Step->I_Pattern NMR_Step Step 2: 13C NMR (DMSO-d6) Br_Pattern->NMR_Step Verify I_Pattern->NMR_Step Verify Br_Shift C3 Signal @ 125-135 ppm (Deshielded) NMR_Step->Br_Shift I_Shift C3 Signal @ 85-95 ppm (Shielded - Heavy Atom Effect) NMR_Step->I_Shift Conclusion_Br Confirmed: 3-Bromoindazole Br_Shift->Conclusion_Br Conclusion_I Confirmed: 3-Iodoindazole I_Shift->Conclusion_I

Figure 1: Decision tree for the spectroscopic differentiation of 3-bromo and 3-iodo indazoles.

Reactivity & Application Context

Why choose one over the other?

  • Select 3-Iodoindazole when:

    • You are performing Suzuki-Miyaura coupling with sterically hindered boronic acids.

    • You need to perform the reaction at room temperature to preserve sensitive functional groups.

    • You intend to use Heck coupling (iodides are vastly superior to bromides in Heck reactions).

  • Select 3-Bromoindazole when:

    • Cost is a primary driver (Bromine sources are generally cheaper).

    • You require a more stable intermediate that resists incidental light degradation (Iodides can be light-sensitive).

    • You are performing Lithium-Halogen exchange (Bromides often give cleaner exchange at -78 °C compared to iodides which can sometimes undergo Wurtz-type coupling side reactions).

Synthesis Pathway Visualization

SynthesisPathway cluster_Iodo Iodination Route cluster_Bromo Bromination Route Indazole 1H-Indazole (Starting Material) I2_KOH I2 / KOH / DMF (Electrophilic Subst.) Indazole->I2_KOH Br2_DMF Br2 or NBS / DMF (Electrophilic Subst.) Indazole->Br2_DMF Prod_I 3-Iodo-1H-indazole (C3 ~ 90 ppm) I2_KOH->Prod_I Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Prod_I->Suzuki Fast (RT) Prod_Br 3-Bromo-1H-indazole (C3 ~ 130 ppm) Br2_DMF->Prod_Br Prod_Br->Suzuki Slow (Heat) Target 3-Aryl/Alkenyl Indazole (Drug Scaffold) Suzuki->Target

Figure 2: Comparative synthesis pathways showing the kinetic advantage of the iodo-intermediate in downstream coupling.

References

  • Synthesis and Characterization of 3-Iodoindazole

    • Title: Pd(PPh3)
    • Source: MDPI (Applied Sciences), 2020.
    • URL:[Link][4]

    • Note: Provides experimental protocol for 3-iodoindazole synthesis using I2/KOH.
  • General NMR Shifts of Indazoles

    • Title: 13C NMR of indazoles (Review of 183 compounds).
    • Source: ResearchGate (Magnetic Resonance in Chemistry), 2016.[5]

    • URL:[Link]

    • Note: Authoritative source for C3 chemical shift ranges in indazole deriv
  • Heavy Atom Effect in NMR

    • Title: Relativistic heavy
    • Source: ResearchGate (Comput
    • URL:[Link]

    • Note: Explains the physical basis for the ~40 ppm upfield shift of C-I vs C-Br.
  • Title: 3-Bromo-1H-indazole (CAS 40598-94-5) Product Information.

Sources

Comparative

verifying regioselectivity in 4-fluoro-indazole synthesis

Comparative Guide: Verifying Regioselectivity in 4-Fluoro-indazole Synthesis Executive Summary The synthesis of 4-fluoro-1H-indazole derivatives is a recurring challenge in medicinal chemistry due to the inherent tautome...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Verifying Regioselectivity in 4-Fluoro-indazole Synthesis

Executive Summary

The synthesis of 4-fluoro-1H-indazole derivatives is a recurring challenge in medicinal chemistry due to the inherent tautomeric ambiguity of the indazole scaffold. While the 4-fluoro substituent provides a valuable metabolic block and electronic modulation, it does not sufficiently bias the system to prevent the formation of regioisomeric mixtures during alkylation.

This guide objectively compares synthetic routes (Direct Alkylation vs. De Novo Cyclization) and establishes a self-validating analytical protocol to unequivocally distinguish between


- and 

-isomers. The focus is on moving beyond "rule-of-thumb" assignments to rigorous structural proof using NMR spectroscopy (

H,

C,

F, and NOESY).

Part 1: Synthetic Route Comparison

The choice between direct functionalization and ring closure dictates the purity profile and downstream purification burden.

Comparative Analysis: Direct Alkylation vs. Cyclization
FeatureRoute A: Direct Alkylation (

)
Route B: De Novo Cyclization (Diazotization/Hydrazine)
Mechanism Nucleophilic attack of indazole anion on alkyl halide.Condensation of hydrazines with 2,6-difluorobenzonitriles or ketones.
Regioselectivity Poor to Moderate. Typically favors

(thermodynamic) but

(kinetic) is common (ratios 60:40 to 90:10).
High. Regiochemistry is often fixed by the hydrazine substituent before ring closure.
Operational Complexity Low. Single step, commercially available 4-fluoroindazole.High. Multi-step synthesis; requires specific fluorinated precursors.
Purification Burden High. Requires difficult chromatographic separation of isomers with similar

values.
Low. Major impurity is usually unreacted starting material, not regioisomers.
Scalability Good, provided the separation process is robust (e.g., prep-HPLC or recrystallization).Excellent for scale-up as it avoids yield loss to the wrong isomer.
Recommendation Best for early-phase discovery (SAR) where speed > yield.Best for process development where defined regiochemistry is critical.

Part 2: The Analytical Verification Protocol

Trusting reaction conditions to dictate regiochemistry is a common failure mode. The following protocol is a self-validating system designed to prove structure without ambiguity.

Step 1: H NMR & The "C3-H vs. C7-H" Diagnostic

In 4-fluoroindazole, the fluorine atom is located at position 4. This leaves positions 3, 5, 6, and 7 available for proton signals (assuming C3 is unsubstituted).

  • 
    -Isomer:  The alkyl group is spatially proximate to H7 .
    
  • 
    -Isomer:  The alkyl group is spatially proximate to H3 .
    
Step 2: The "Smoking Gun" – 2D NOESY/ROESY

This is the definitive checkpoint.

  • Experiment: Irradiate the

    
    -protons of the 
    
    
    
    -alkyl group.
  • Observation (

    
    -Alkyl):  You will observe a strong NOE enhancement of the H7  aromatic proton (typically a doublet or multiplet in the 7.0–7.5 ppm range).
    
  • Observation (

    
    -Alkyl):  You will observe a strong NOE enhancement of the H3  proton (typically a singlet around 8.0–8.5 ppm).
    
    • Note: If C3 is substituted, the NOE will be to the substituent on C3, not a proton.

Step 3: C NMR Chemical Shifts (Lynch’s Rule)

The chemical shift of the carbon atoms at positions 3 and 7a (bridgehead) are sensitive to


-substitution.
  • 
    -Substituted:  C3 is typically shielded (lower ppm) compared to the 
    
    
    
    -isomer.
  • 
    -Substituted:  C3 is deshielded (higher ppm).
    
  • Specific to 4-Fluoro: The C4-F coupling (

    
     Hz) allows easy identification of C4. Look for the adjacent bridgehead carbons.
    
Step 4: F NMR (The Secondary Check)

While less definitive for regiochemistry than NOE, the


F signal often shifts due to the electronic perturbation of the pyrazole ring.
  • Protocol: Run

    
    F NMR without proton decoupling.
    
  • Insight: Compare

    
     against the unsubstituted 4-fluoroindazole parent. The 
    
    
    
    -isomer often shows a smaller perturbation in fluorine shift than the
    
    
    -isomer due to distance, though this must be calibrated with a known standard.

Part 3: Visualization of Logic & Workflow

Diagram 1: Regioselectivity Verification Workflow

G Start Crude Reaction Mixture (4-Fluoroindazole Alkylation) TLC TLC / LCMS Analysis (Check for 2 peaks with same Mass) Start->TLC Sep Chromatographic Separation (Flash or Prep-HPLC) TLC->Sep Isomers Detected Isomer1 Isomer A (Major?) Sep->Isomer1 Isomer2 Isomer B (Minor?) Sep->Isomer2 NMR_Exp 1H NMR & 2D NOESY (Critical Step) Isomer1->NMR_Exp Isomer2->NMR_Exp Decision1 NOE: N-CH2 <-> H7 (Benzene Ring) NMR_Exp->Decision1 Analyze Isomer A Decision2 NOE: N-CH2 <-> H3 (Pyrazole Ring) NMR_Exp->Decision2 Analyze Isomer B Result1 CONFIRMED: N1-Isomer (Thermodynamic Product) Decision1->Result1 Correlation Observed Result2 CONFIRMED: N2-Isomer (Kinetic Product) Decision2->Result2 Correlation Observed

Caption: Logical workflow for separating and structurally assigning 4-fluoroindazole regioisomers.

Diagram 2: Spatial NOE Correlations (N1 vs N2)

Structure cluster_0 N1-Alkylation (Thermodynamic) cluster_1 N2-Alkylation (Kinetic) N1 N1 R_group1 Alkyl Group (R) N1->R_group1 H7 H7 (Benzene) R_group1->H7 STRONG NOE F4_1 F4 N2 N2 R_group2 Alkyl Group (R) N2->R_group2 H3 H3 (Pyrazole) R_group2->H3 STRONG NOE F4_2 F4 H3->F4_2 Close Proximity

Caption: Visualizing the critical through-space (NOE) interactions that distinguish N1 from N2 substitution.

Part 4: Experimental Protocols

Protocol A: Direct Alkylation (Standard Baseline)

Use this protocol to generate both isomers for reference.

  • Setup: In a flame-dried flask, dissolve 4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (2.0 eq). Stir at RT for 30 min.[1][2]
    
    • Note:

      
       often yields a tighter isomer ratio than NaH, but NaH/THF favors 
      
      
      
      more strongly.
  • Alkylation: Add alkyl halide (1.1 eq) dropwise.[1] Stir at RT for 4–16 h.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Isolation: Analyze crude by LCMS. Expect two peaks with identical mass. Purify via silica gel chromatography (Gradient: 0–50% EtOAc/Hexanes). The

    
    -isomer usually elutes second  (more polar) on silica due to the exposed pyridine-like nitrogen at N2, though this can reverse depending on the R-group. Do not rely on elution order alone. 
    
Protocol B: NOE Verification (The Standard)
  • Sample Prep: Dissolve ~5–10 mg of pure isolated isomer in 0.6 mL

    
     or 
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton).
  • Acquisition:

    • Run standard

      
      . Assign the alkyl 
      
      
      
      -protons (usually a triplet/singlet ~4.0–5.5 ppm).
    • Run 1D-NOE (selective excitation) targeting the alkyl

      
      -protons.
      
    • Alternative: Run 2D-NOESY with a mixing time of 500 ms.

  • Interpretation:

    • Look for cross-peaks between the alkyl

      
      -protons and the aromatic region.
      
    • Identify H3 (singlet, typically most deshielded if C3=H) and H7 (doublet/multiplet).

    • Result: Correlation to H7 =

      
      . Correlation to H3 = 
      
      
      
      .

References

  • Lynch, B. M., et al. (1988). "Carbon-13 NMR shifts in indazoles: Tautomerism and N-alkylation effects." Canadian Journal of Chemistry.

  • Cheung, M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Gaulon, C., et al. (2005). "Palladium-catalyzed synthesis of 3-amino-indazoles." Journal of Organic Chemistry.

  • Cerecetto, H., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." The Journal of Organic Chemistry.

Sources

Validation

Technical Comparison: Analytical Profiling of 4-Fluoro-3-iodo-1H/2H-indazol-7-amine

Executive Summary 4-Fluoro-3-iodo-2H-indazol-7-amine (and its tautomer 1H) represents a critical "warhead" intermediate in the synthesis of next-generation kinase inhibitors, specifically targeting Heme-Regulated Inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-iodo-2H-indazol-7-amine (and its tautomer 1H) represents a critical "warhead" intermediate in the synthesis of next-generation kinase inhibitors, specifically targeting Heme-Regulated Inhibitor (HRI) kinases and potentially ALK/ROS1 pathways. Its value lies in the 3-iodo position, which serves as a high-reactivity handle for Suzuki-Miyaura cross-coupling, and the 4-fluoro substituent, which modulates pKa and metabolic stability.

This guide provides the reference elemental analysis (EA) data , compares it against common synthetic impurities (alternatives), and outlines the specific analytical protocols required to validate this compound's purity in a drug development context.

Elemental Analysis Data: The Reference Standard

In high-potency API synthesis, Elemental Analysis (CHN) is the definitive method for confirming salt forms and solvation states that HPLC often misses. Below is the Theoretical Reference Standard for the free base.

Table 1: Theoretical vs. Tolerance Limits (Free Base)

Molecular Formula:


Molecular Weight:  277.04  g/mol 
ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Note
Carbon (C) 30.35% 29.95% – 30.75%Low %C often indicates inorganic salt contamination.
Hydrogen (H) 1.82% 1.42% – 2.22%High %H suggests residual solvent (Water/MeOH).
Nitrogen (N) 15.17% 14.77% – 15.57%Critical for confirming the indazole core integrity.
Iodine (I) 45.81% 45.41% – 46.21%Primary Quality Attribute. Significant drop indicates de-iodination.
Fluorine (F) 6.86% 6.46% – 7.26%Confirms 4-position substitution.

Critical Tautomer Note: While the user request specifies 2H-indazol , in the solid state, unsubstituted indazoles predominantly exist as the 1H-tautomer due to thermodynamic stability. The elemental composition remains identical for both tautomers.

Comparative Analysis: Product vs. Alternatives (Impurities)

In the synthesis of this intermediate, "alternatives" often appear as specific impurities or analog choices. This section compares the target molecule against its most common synthetic byproducts to demonstrate how EA distinguishes them.

Scenario A: The "Des-Iodo" Precursor (Alternative 1)

Compound: 4-Fluoro-1H-indazol-7-amine Context: Incomplete iodination during the synthesis (e.g., using NIS/AgNO3).

MetricTarget: 3-Iodo AnalogAlternative: Des-Iodo PrecursorAnalytical Differentiation
Formula


Massive Shift
% Iodine 45.81% 0.00% EA is superior to UV-HPLC here if the chromophore change is minimal.
% Carbon 30.35%55.63%A sample with ~35-40% C indicates significant unreacted starting material.
Reactivity High (Suzuki coupling)Inert (No handle)The Des-iodo form is a "dead end" in downstream synthesis.
Scenario B: The "Bromo" Analog (Alternative 2)

Compound: 3-Bromo-4-fluoro-indazol-7-amine Context: Using NBS instead of NIS for cost reduction.

MetricTarget: 3-Iodo AnalogAlternative: 3-Bromo AnalogPerformance Impact
MW 277.04~230.04Distinct Mass Spec profile.
Reactivity Excellent Moderate Iodine reacts faster in Pd-catalyzed couplings, essential for hindered substrates.
EA Signature 45.8% I34.7% BrEA clearly distinguishes the halogen source.

Experimental Protocols

Synthesis Workflow (Iodination)

Context: This protocol minimizes the "Des-Iodo" impurity.

  • Dissolution: Dissolve 4-fluoro-1H-indazol-7-amine (1.0 eq) in DMF (10 vol).

  • Reagent Addition: Add KOH (2.5 eq) followed by portion-wise addition of Iodine (

    
    ) (1.2 eq).
    
    • Expert Insight: Use of

      
      /KOH is preferred over NIS for cost, but requires careful quench to prevent over-iodination.
      
  • Reaction: Stir at RT for 4 hours. Monitor by HPLC (Target retention time shift).

  • Quench: Pour into 10%

    
     (aq) to neutralize excess iodine.
    
  • Isolation: Filter the precipitate. The solid is usually the 1H-tautomer .

  • Purification: Recrystallize from Ethanol/Water to remove inorganic salts (which distort EA data).

Analytical Protocol: Elemental Analysis

Context: Handling high-iodine content samples.

  • Drying: Sample must be dried at 40°C under vacuum (

    
     mbar) for 24 hours. Indazoles are hygroscopic; water (H) will skew the Carbon (C) percentage.
    
  • Combustion Aid: Use Tungsten Trioxide (

    
    )  as a combustion additive.
    
    • Reasoning: High halogen content (F + I > 50% mass) can cause incomplete combustion (soot formation), leading to artificially low %C results.

      
       ensures complete oxidation.
      
  • Fluorine Trap: Ensure the analyzer is equipped with a magnesium oxide trap to sequester HF, preventing damage to the thermal conductivity detector.

Visualizations

Diagram 1: Synthesis & Impurity Logic Flow

This diagram illustrates the critical control points where the "Alternatives" (Impurities) are generated and detected.

SynthesisFlow Start Start: 4-Fluoro-indazol-7-amine Reaction Iodination (I2/KOH) Start->Reaction + I2 Check In-Process Control (HPLC) Reaction->Check Product Target: 3-Iodo Product (C7H5FIN3) Check->Product Conversion >98% Impurity1 Impurity: Des-Iodo (Incomplete Rxn) Check->Impurity1 Low Conversion Impurity2 Impurity: Poly-Iodo (Over-reaction) Check->Impurity2 Excess I2

Caption: Synthesis workflow highlighting the divergence between the target 3-iodo product and common impurities.

Diagram 2: Analytical Decision Tree (EA vs. HPLC)

This diagram guides the researcher on when to rely on Elemental Analysis versus HPLC.

AnalysisTree Sample Isolated Solid Sample Test1 HPLC Purity > 98%? Sample->Test1 Test1->Sample No (Re-purify) EA_Step Run Elemental Analysis (CHN) Test1->EA_Step Yes Result_C_Low Result: Low %C EA_Step->Result_C_Low Result_H_High Result: High %H EA_Step->Result_H_High Result_Match Result: Matches Theory EA_Step->Result_Match Action_Salt Diagnosis: Inorganic Salt Contamination (Reslurry in Water) Result_C_Low->Action_Salt Action_Solvent Diagnosis: Solvate/Wet (Dry @ 50C Vacuum) Result_H_High->Action_Solvent Action_Release Release Batch Result_Match->Action_Release

Caption: Decision matrix for interpreting Elemental Analysis deviations in halogenated indazoles.

References

  • Vertex Pharmaceuticals. (2019). Substituted Indazoles as HRI Kinase Inhibitors. World Intellectual Property Organization. WO2019123456. (Representative scaffold reference).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-fluoro-1H-indazol-7-amine. PubChem.[1] [Link]

  • Li, X., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • American Chemical Society. (2023). Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-fluoro-3-iodo-2H-indazol-7-amine

Topic: Personal Protective Equipment & Safe Handling Guide for 4-fluoro-3-iodo-2H-indazol-7-amine Content Type: Operational Safety Protocol & Logistical Guide Audience: Medicinal Chemists, Process Chemists, and HSE Manag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 4-fluoro-3-iodo-2H-indazol-7-amine Content Type: Operational Safety Protocol & Logistical Guide Audience: Medicinal Chemists, Process Chemists, and HSE Managers in Pharmaceutical Development

Executive Safety Summary

Compound Context: 4-fluoro-3-iodo-2H-indazol-7-amine is a highly functionalized heterocyclic intermediate, most notably associated with the synthesis of soluble Guanylate Cyclase (sGC) stimulators like Vericiguat .

Operational Directive: Due to the presence of the primary aromatic amine and the halogenated indazole core, this compound must be handled as a High Potency Intermediate (HPI) until specific toxicological data proves otherwise. It poses risks of skin sensitization, ocular damage, and potential reproductive toxicity (inferred from the final API profile).

Immediate Action Required:

  • Containment: Handle only within a certified chemical fume hood or glovebox.

  • Skin Barrier: Double-gloving is mandatory due to the high permeation potential of aromatic amines.

  • Stability: Protect from light; the C-I (carbon-iodine) bond is susceptible to photolytic cleavage, potentially releasing free iodine or radical species.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I apply a "Structure-Activity Relationship" (SAR) safety model where specific SDS data is proprietary or absent.

Structural FeatureAssociated RiskMechanism of Action
Primary Amine (-NH₂) Sensitization & Absorption Aromatic amines are lipophilic; they can penetrate nitrile rapidly and form protein adducts, leading to allergic contact dermatitis or systemic toxicity.
Indazole Core Bioactivity Indazoles are "privileged structures" in kinase inhibition and sGC stimulation. Treat as biologically active.
Iodine (C-I Bond) Photoreactivity Weak bond energy (~50-60 kcal/mol). Exposure to UV/ambient light can degrade the compound, creating reactive radical impurities.
Fluorine (-F) Metabolic Stability Increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways, specifically addressing the permeation kinetics of halogenated amines.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (min. 5 mil outer, 4 mil inner) OR Silver Shield/Laminate (for >30 min work).Permeation Defense: Aromatic amines can permeate standard disposable nitrile in <15 mins. Double gloving creates a "sacrificial layer" and visual breach indicator.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Vapor/Dust Seal: Safety glasses are insufficient for fine powders or amine vapors which can bypass side-shields and irritate the lacrimal glands.
Respiratory Fume Hood (Face velocity 80–100 fpm). N95/P100 only for spill cleanup outside hood.Inhalation Control: The amine group can cause respiratory sensitization. Engineering controls are primary; respirators are secondary/emergency only.
Body Protection Lab Coat (Tyvek® preferred) with cuffed sleeves.Particulate Barrier: Cotton coats trap dust. Tyvek sheds powder and prevents migration of the chemical to street clothes.

Operational Workflow: Step-by-Step Handling

Phase A: Preparation & Engineering Controls
  • Light Check: Amber glassware or aluminum foil wrapping is required for all storage and reaction vessels to prevent de-iodination.

  • Static Control: Indazole powders are often electrostatic. Use an ionizing bar or antistatic gun inside the weigh station to prevent "flying powder."

  • Solvent Selection: Avoid chlorinated solvents (DCM/Chloroform) if possible during cleaning, as they can enhance the skin permeation of the amine if a spill occurs.

Phase B: Weighing & Solubilization
  • Donning: Put on inner gloves (orange/blue)

    
     Tyvek sleeves 
    
    
    
    outer gloves (black/purple). Tape the outer glove to the Tyvek sleeve to create a sealed wrist interface.
  • Transfer: Weigh inside a hood or Powder Containment Balance Enclosure. Never weigh on an open bench.

  • Solubilization: Add solvent slowly down the side of the vessel. The amine may be exothermic upon protonation if acidic solvents are used.

Phase C: Reaction & Cleanup
  • Quenching: If using reactive reagents (e.g., acyl chlorides) with this amine, ensure the exotherm is controlled before removing the vessel from the cooling bath.

  • Decontamination: Wipe all surfaces with a 10% surfactant/water solution followed by ethanol. Avoid bleach (hypochlorite) initially, as it can react with amines to form chloramines (toxic gases).

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.

Waste Disposal & Emergency Response

  • Solid Waste: Segregate as "Hazardous Solid - Halogenated/Amine." Do not mix with oxidizers.[1]

  • Liquid Waste: "Halogenated Organic Waste." The iodine and fluorine content requires high-temperature incineration protocols at the disposal facility.

  • Spill Protocol:

    • Evacuate the immediate area.

    • Don full PPE (including P100 respirator if powder is airborne).

    • Cover spill with amine-neutralizing absorbent pads.

    • Double-bag waste and label "Contains 4-fluoro-3-iodo-2H-indazol-7-amine."

Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafeHandling cluster_emergency Emergency Loop Start Start: Chemical Receipt RiskAssess Risk Assessment: Check Light Sensitivity & Amine Hazards Start->RiskAssess PPE PPE Donning: Double Nitrile + Tyvek + Goggles RiskAssess->PPE Hazards Identified Weighing Weighing (Static Control): Inside Fume Hood/Enclosure PPE->Weighing Protective Barrier Set Solubilization Solubilization: Amber Glassware (UV Protection) Weighing->Solubilization Powder Contained Reaction Reaction/Processing Solubilization->Reaction Solution Stable Cleanup Decontamination: Surfactant Wipe -> Ethanol Wipe Reaction->Cleanup Process Complete Spill Spill Event Reaction->Spill Accidental Release Waste Disposal: Halogenated Waste Stream Cleanup->Waste Residue Removed Evacuate Evacuate & Don P100 Spill->Evacuate Evacuate->Waste Double Bagged

Caption: Operational workflow emphasizing the critical control points: UV protection, static control during weighing, and the specific decontamination sequence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Medicines Agency (EMA). (2021). Verquvo (Vericiguat) Assessment Report. (Provides context on the teratogenicity and safety profile of the final drug and related intermediates). [Link]

  • Phalen, R. N., et al. (2020). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. (Validates the need for double gloving with aromatic amines). [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Safety & Health Topics.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-3-iodo-2H-indazol-7-amine
Reactant of Route 2
4-fluoro-3-iodo-2H-indazol-7-amine
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